Product packaging for 4-(2-Methoxyphenoxy)aniline(Cat. No.:CAS No. 13066-01-8)

4-(2-Methoxyphenoxy)aniline

Cat. No.: B185882
CAS No.: 13066-01-8
M. Wt: 215.25 g/mol
InChI Key: XFOFRBMGVDBINH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)aniline is a diaryl ether derivative that serves as a valuable chemical intermediate and building block in medicinal chemistry and organic synthesis . Its molecular structure, featuring an aniline linked to a methoxyphenoxy group, makes it a key precursor for constructing more complex molecules. Researchers utilize this compound in the synthesis of novel chemical entities, particularly in the development of potential therapeutic agents . The diaryl ether scaffold is recognized for its relevance in drug discovery efforts. For instance, structurally related diaryl ether compounds have been investigated as time-dependent inhibitors of the InhA enzyme in Mycobacterium tuberculosis , showcasing potential as a novel class of antituberculosis drug candidates . Furthermore, aniline derivatives with specific substitution patterns are of significant interest in material science, often explored for their potential applications in the development of organic electronic materials . This compound is for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper safety protocols must be followed in handling all chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B185882 4-(2-Methoxyphenoxy)aniline CAS No. 13066-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOFRBMGVDBINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360520
Record name 4-(2-methoxyphenoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13066-01-8
Record name 4-(2-methoxyphenoxy)aniline
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Record name 4-(2-methoxyphenoxy)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)aniline: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a diaryl ether derivative containing a primary amine, a structural motif of interest in medicinal chemistry and materials science. The diaryl ether linkage provides a unique conformational flexibility, while the aniline moiety offers a site for further chemical modification. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its synthesis and prospective biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides representative data and protocols based on closely related compounds.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is derived from computational models, it provides a valuable starting point for experimental design.

Identification and Nomenclature
PropertyValue
IUPAC Name This compound[1]
CAS Number 13066-01-8[1]
Molecular Formula C₁₃H₁₃NO₂[1]
SMILES COC1=CC=CC=C1OC2=CC=C(C=C2)N[1]
InChI InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3[1]
Physicochemical Properties
PropertyThis compound (Computed/Predicted)4-(4-Methoxyphenoxy)aniline (Experimental)
Molecular Weight 215.25 g/mol [1]215.25 g/mol [2]
Melting Point Not available79 °C[3]
Boiling Point 359.6 ± 27.0 °C (Predicted)[3]359.6±27.0 °C (Predicted)[3]
XLogP3 2.2[1]2.2
Topological Polar Surface Area 44.5 Ų[1]44.5 Ų[2]
Water Solubility LogS: -3.1 (Predicted)Not available
Physical State Solid (Predicted)Powder[3]

Synthesis and Purification

The synthesis of this compound typically involves the formation of a diaryl ether bond, which can be achieved through several established methods. The most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Pathways

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound, as illustrated in the following diagram.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Intermediate_A 4-(2-Methoxyphenoxy)nitrobenzene Target->Intermediate_A Reduction Intermediate_B N-(4-bromophenyl)-2-methoxyaniline Target->Intermediate_B Ether Formation Starting_A1 4-Halonitrobenzene Starting_A1->Intermediate_A Ullmann or SNAr Starting_A2 Guaiacol Starting_A2->Intermediate_A Starting_B1 4-Bromoaniline Starting_B1->Intermediate_B Buchwald-Hartwig Starting_B2 2-Methoxyphenylboronic acid Starting_B2->Intermediate_B

Caption: Retrosynthetic and forward synthesis strategies for this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the following are representative procedures for the synthesis of diaryl ether anilines based on the Ullmann condensation and a subsequent nitro group reduction.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation

This protocol describes the synthesis of the nitro-intermediate, 4-(2-methoxyphenoxy)nitrobenzene.

  • Materials: 4-Chloronitrobenzene, guaiacol (2-methoxyphenol), copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.

    • Heat the mixture to 80 °C with stirring to form the potassium phenoxide.

    • Add 4-chloronitrobenzene (1.0 eq.) and copper(I) iodide (0.1 eq.) to the reaction mixture.

    • Increase the temperature to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro-intermediate to the final aniline product.

  • Materials: 4-(2-Methoxyphenoxy)nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.

  • Procedure:

    • In a round-bottom flask, suspend 4-(2-methoxyphenoxy)nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (3.0-5.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The basicity of the aniline may cause tailing on the silica gel; this can often be mitigated by adding a small amount of triethylamine (e.g., 1%) to the eluent.

G Start Crude Product Dissolve Dissolve in minimum solvent (e.g., DCM) Start->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Load Load adsorbed sample onto column Adsorb->Load Column Pack silica gel column with non-polar eluent (e.g., Hexane) Column->Load Elute Elute with solvent gradient (e.g., Hexane to EtOAc) Load->Elute Collect Collect fractions Elute->Collect TLC Monitor fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate End Pure this compound Evaporate->End

Caption: General workflow for the purification of this compound by column chromatography.

Spectroscopic and Analytical Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methoxy and amine protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.2-6.8MultipletAromatic protons (8H)
~ 3.8SingletMethoxy protons (-OCH₃, 3H)
~ 3.6Broad SingletAmine protons (-NH₂, 2H)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150-140Aromatic carbons attached to oxygen or nitrogen
~ 125-115Aromatic carbons
~ 55Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy
1620-1580C=C stretchAromatic ring
1250-1200C-O stretchAryl ether
850-800C-H bendp-disubstituted ring
Mass Spectrometry

The mass spectrum obtained by electron impact (EI) ionization is expected to show a molecular ion peak (M⁺) at m/z = 215.[1] Common fragmentation patterns for diaryl ethers involve cleavage of the ether bond.

m/zAssignment
215[M]⁺
184[M - OCH₃]⁺
108[C₆H₅O]⁺ or [C₆H₄NH₂]⁺

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural similarity to known bioactive molecules suggests several potential applications in drug discovery. The 4-phenoxyaniline scaffold is a key component of many kinase inhibitors.

Kinase Inhibition

Derivatives of 4-anilinoquinazoline are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4] The 4-phenoxyaniline moiety can mimic the aniline portion of these inhibitors, suggesting that derivatives of this compound could be investigated for similar activity.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Inhibitor This compound Derivative Inhibitor->EGFR Binds to ATP pocket Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Potential mechanism of action as an EGFR inhibitor.

Experimental Protocols for Biological Evaluation

The following are standard protocols for assessing the potential anticancer activity of a compound like this compound.

Protocol 3: In Vitro EGFR Kinase Assay (Representative)

This protocol outlines a method to determine the inhibitory activity of a compound against the EGFR kinase.

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 4: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of a compound.

  • Materials: A human cancer cell line (e.g., A549, a lung cancer cell line with high EGFR expression), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

G Start Seed cells in 96-well plate Adhere Allow cells to adhere (24 hours) Start->Adhere Treat Treat cells with compound dilutions Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate_MTT Incubate for 2-4 hours MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and determine GI₅₀ Read->Analyze End Results Analyze->End

Caption: Workflow for an MTT cell viability assay.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data on this compound is sparse, its structural features suggest that it could serve as a valuable scaffold for the development of novel bioactive compounds, particularly as kinase inhibitors. The synthetic and analytical protocols provided in this guide, based on established methods for related compounds, offer a solid foundation for researchers to synthesize, purify, and evaluate this and similar molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(2-methoxyphenoxy)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The primary focus is on the two most prevalent and effective methods for constructing the core diaryl ether linkage: the Ullmann condensation and the Buchwald-Hartwig amination. This document details the experimental protocols, presents quantitative data for reaction optimization, and visualizes the synthetic workflows and underlying mechanisms.

Introduction

This compound is a significant building block in organic synthesis. Its structure, featuring a diaryl ether moiety, is a common motif in many biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the pharmaceutical and chemical industries. The primary challenge in its synthesis lies in the formation of the carbon-oxygen (C-O) bond between the two aromatic rings. This guide will explore the two leading catalytic methods for achieving this transformation.

Core Synthetic Strategies

The most common and logical approach to the synthesis of this compound involves a two-step process:

  • Formation of the Diaryl Ether: This step involves the coupling of a substituted phenol with an aryl halide. A particularly effective strategy is the reaction of guaiacol (2-methoxyphenol) with an para-substituted nitrobenzene, such as 1-bromo-4-nitrobenzene. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution.

  • Reduction of the Nitro Group: The resulting intermediate, 1-(2-methoxyphenoxy)-4-nitrobenzene, is then reduced to the target aniline. A variety of reducing agents can be employed for this transformation.

This two-step pathway is generally preferred due to the ready availability of the starting materials and the high efficiency of the individual reactions.

Diaryl Ether Formation: Ullmann Condensation vs. Buchwald-Hartwig Amination

The formation of the 1-(2-methoxyphenoxy)-4-nitrobenzene intermediate can be achieved through two primary catalytic methods:

  • Ullmann Condensation: A classic copper-catalyzed reaction that is cost-effective but often requires harsh reaction conditions.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that generally proceeds under milder conditions and with a broader substrate scope, though the catalyst system can be more expensive.[2]

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers.[1] It typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

dot

Ullmann_Condensation_Pathway Guaiacol Guaiacol Intermediate 1-(2-Methoxyphenoxy)-4-nitrobenzene Guaiacol->Intermediate Cu Catalyst, Base (e.g., K2CO3) High Temperature (e.g., in DMF) BromoNitrobenzene 1-Bromo-4-nitrobenzene BromoNitrobenzene->Intermediate

Caption: Ullmann condensation pathway.

Materials:

  • Guaiacol

  • 1-Bromo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add guaiacol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.

  • Stir the mixture and heat to 80°C to form the potassium salt of guaiacol.

  • Add 1-bromo-4-nitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenoxy)-4-nitrobenzene.

  • The crude product can be purified by column chromatography or recrystallization.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[2] For diaryl ether synthesis, it offers the advantage of milder reaction conditions compared to the Ullmann condensation.

dot

Buchwald_Hartwig_Pathway Guaiacol Guaiacol Intermediate 1-(2-Methoxyphenoxy)-4-nitrobenzene Guaiacol->Intermediate Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP) Base (e.g., Cs2CO3), Toluene BromoNitrobenzene 1-Bromo-4-nitrobenzene BromoNitrobenzene->Intermediate

Caption: Buchwald-Hartwig C-O coupling pathway.

Materials:

  • Guaiacol

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox, combine 1-bromo-4-nitrobenzene (1.0 equivalent), guaiacol (1.2 equivalents), cesium carbonate (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and (±)-BINAP (0.03 equivalents) in a reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the mixture at 100°C for 12-24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain 1-(2-methoxyphenoxy)-4-nitrobenzene.

Comparison of Diaryl Ether Synthesis Methods
ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂) with a phosphine ligand
Typical Temperature 150-210°C[1]80-110°C
Base K₂CO₃, Cs₂CO₃NaOtBu, Cs₂CO₃, K₃PO₄
Solvent DMF, NMP, PyridineToluene, Dioxane
Advantages Cost-effective catalystMilder reaction conditions, broader substrate scope, often higher yields
Disadvantages Harsh reaction conditions, sometimes lower yieldsMore expensive catalyst system, air-sensitive reagents

Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 1-(2-methoxyphenoxy)-4-nitrobenzene to the corresponding amine. Several reliable methods are available for this transformation.

dot

Reduction_Workflow Start 1-(2-Methoxyphenoxy)-4-nitrobenzene Method1 Catalytic Hydrogenation (H2, Pd/C in Ethanol) Start->Method1 Method2 Metal/Acid Reduction (SnCl2·2H2O in Ethanol) Start->Method2 Product This compound Method1->Product Method2->Product

Caption: Nitro group reduction workflow.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.[3]

Materials:

  • 1-(2-Methoxyphenoxy)-4-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-(2-methoxyphenoxy)-4-nitrobenzene in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Metal-Acid Reduction

Reduction using a metal in an acidic medium, such as tin(II) chloride in ethanol, is another effective method.[3]

Materials:

  • 1-(2-Methoxyphenoxy)-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve 1-(2-methoxyphenoxy)-4-nitrobenzene in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (H₂/Pd-C)Metal-Acid Reduction (SnCl₂/Ethanol)
Reagents H₂, Pd/CSnCl₂·2H₂O
Conditions Room temperature, H₂ pressureReflux
Work-up Filtration of catalystNeutralization and extraction
Advantages Clean reaction, high yields, easy work-upDoes not require specialized hydrogenation equipment
Disadvantages Requires handling of H₂ gas and a flammable catalystGenerates tin waste, work-up can be more involved
Typical Yield >95%85-95%

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of a diaryl ether followed by nitro group reduction. For the diaryl ether formation, both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are viable options, with the choice often depending on the desired scale, cost considerations, and available equipment. The subsequent nitro group reduction is a high-yielding transformation with several well-established methods available. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

Spectroscopic Profile of 4-(2-Methoxyphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Methoxyphenoxy)aniline (CAS No. 13066-01-8). The information is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and material science to facilitate characterization and analysis.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Key IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
215Data not available[M]⁺ (Molecular Ion)
Other fragments not available

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the analysis can be performed using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the mass analysis of volatile and semi-volatile compounds. A dilute solution of this compound in a suitable solvent is injected into the gas chromatograph. The compound is vaporized and separated from any impurities as it passes through a capillary column. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample_Preparation Sample Preparation (Dissolution, Pelletizing, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR IR Spectroscopy (FTIR) Sample_Preparation->IR MS Mass Spectrometry (GC-MS) Sample_Preparation->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Acquisition->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted Mechanism of Action for 4-(2-Methoxyphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methoxyphenoxy)aniline is a diaryl ether amine whose mechanism of action has not been empirically determined. However, a comprehensive analysis of its structural motifs—the diaryl ether scaffold and the aniline moiety—provides a strong basis for predicting its biological activities. This document outlines the predicted mechanisms of action for this compound, focusing on its potential as an anti-inflammatory and anticancer agent through the inhibition of cyclooxygenase-2 (COX-2) and receptor tyrosine kinases (RTKs). This guide synthesizes data from structurally related compounds to propose testable hypotheses and provides detailed experimental protocols for their validation.

Core Structural Features and Their Implications

The chemical structure of this compound combines two key pharmacophores: a diaryl ether and an aniline derivative.

  • Diaryl Ether Scaffold: This motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties[1][2][3]. Its conformational flexibility allows it to bind to a variety of enzymatic targets.

  • Aniline Moiety: Aniline and its derivatives are fundamental building blocks for a wide range of pharmaceuticals[4][5]. They are present in drugs targeting various conditions, from microbial infections (sulfonamides) to cancer (tyrosine kinase inhibitors) and pain/inflammation (paracetamol)[4].

  • 2-Methoxyphenol (Guaiacol) Group: This specific substituent is known for its antioxidant and anti-inflammatory effects[6][7][8][9][10]. The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, and the methoxy group can modulate the electronic properties of the ring, influencing binding to target proteins.

Based on these structural components, two primary mechanisms of action are predicted for this compound: inhibition of COX-2 and inhibition of receptor tyrosine kinases.

Predicted Mechanism 1: Anti-inflammatory Action via COX-2 Inhibition

A significant body of evidence suggests that diaryl ether compounds are potent and selective inhibitors of COX-2[11][12][13]. The enzyme COX-2 is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy.

Signaling Pathway

The proposed mechanism involves the binding of this compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Predicted inhibition of the COX-2 signaling pathway by this compound.

Supporting Evidence from Structurally Similar Compounds

Numerous diaryl ether-containing molecules have been synthesized and evaluated as selective COX-2 inhibitors. The general structure-activity relationship (SAR) for this class of compounds often involves a central ring system with two vicinal aryl moieties, which is consistent with the structure of this compound[11].

Proposed Experimental Validation

The following table summarizes key experiments to validate the predicted COX-2 inhibitory activity.

Experiment Methodology Expected Outcome
In Vitro COX-1/COX-2 Inhibition Assay A commercial enzyme immunoassay (EIA) kit can be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. The assay quantifies the conversion of arachidonic acid to prostaglandin F2α.This compound will show a lower IC50 value for COX-2 compared to COX-1, indicating selective inhibition.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages can be treated with varying concentrations of the compound. PGE2 levels in the cell culture supernatant are then measured by ELISA.A dose-dependent decrease in PGE2 production in the presence of this compound.
In Vivo Anti-inflammatory Model The carrageenan-induced paw edema model in rats can be employed. Paw volume is measured before and after carrageenan injection in the presence and absence of the test compound.Significant reduction in paw edema in rats treated with this compound compared to the vehicle control.

Predicted Mechanism 2: Anticancer Action via Tyrosine Kinase Inhibition

The aniline and diaryl ether scaffolds are prevalent in a multitude of approved and investigational tyrosine kinase inhibitors (TKIs)[4][14][15][16]. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Signaling Pathway

It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

TKI_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Ligand Growth Factor Ligand->RTK ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Supporting Evidence from Structurally Similar Compounds

Many anilinoquinazoline and anilinoquinoline derivatives are potent inhibitors of EGFR and VEGFR-2[16]. The aniline nitrogen is often crucial for hydrogen bonding within the kinase ATP-binding pocket. The diaryl ether portion can provide additional hydrophobic interactions, enhancing binding affinity.

Proposed Experimental Validation

The following table outlines experiments to assess the potential of this compound as a tyrosine kinase inhibitor.

Experiment Methodology Expected Outcome
In Vitro Kinase Inhibition Panel The compound should be screened against a panel of purified human kinases (e.g., EGFR, VEGFR-2, PDGFR, c-Kit) using a radiometric or fluorescence-based assay to determine IC50 values.Selective or multi-targeted inhibition of specific tyrosine kinases.
Cellular Phosphorylation Assay A Western blot analysis can be performed on cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2) that overexpress the target kinase. Cells are treated with the compound, and the phosphorylation status of the kinase and its downstream effectors (e.g., p-ERK, p-AKT) is assessed.A dose-dependent decrease in the phosphorylation of the target kinase and its downstream signaling proteins.
In Vitro Antiproliferative Assay The MTT or a similar cell viability assay can be used to determine the IC50 values of the compound against a panel of cancer cell lines with known kinase expression profiles.Potent antiproliferative activity, particularly in cell lines dependent on the inhibited kinase(s).

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes representative data for structurally related compounds to provide a benchmark for potential activity.

Compound Class Target Activity (IC50) Reference
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine HybridsCOX-210.50 - 15.20 µM[13]
1,5-Diarylpyrrole-3-alkoxyethyl Ether DerivativesCOX-20.007 µM[11]
5-Anilinoquinazoline DerivativesVEGFR-2Submicromolar[4]
Imidazo[1,2-a]pyrazine Diaryl UreasEphB4 (Tyrosine Kinase)Nanomolar[17]

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay
  • Assay Principle: This is a colorimetric enzyme immunoassay (EIA) that measures the peroxidase activity of COX.

  • Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), heme, assay buffer, tetramethylbenzidine (TMB, chromogen).

  • Procedure:

    • Add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add various concentrations of this compound dissolved in DMSO.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Add a saturated stannous chloride solution to stop the reaction.

    • Add TMB substrate and incubate to allow for color development.

    • Measure the absorbance at 650 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

MTT Assay for Antiproliferative Activity
  • Assay Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials: Cancer cell lines, 96-well plates, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound for 48 or 72 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

Based on a thorough analysis of its structural components, this compound is predicted to act as a dual anti-inflammatory and anticancer agent. The most probable mechanisms of action are the selective inhibition of the COX-2 enzyme and the inhibition of one or more receptor tyrosine kinases. The proposed experimental workflows provide a clear path to validating these hypotheses and elucidating the pharmacological profile of this compound. Further investigation is warranted to explore the full therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to the Initial Biological Activity Screening of 4-(2-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Methoxyphenoxy)aniline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The presence of the diaryl ether linkage provides a unique conformational flexibility, while the aniline and methoxy groups offer key points for hydrogen bonding and other molecular interactions with biological targets. Derivatives of this core structure have shown considerable promise, particularly in oncology and antimicrobial research. This technical guide provides a comprehensive overview of the initial biological activity screening of these derivatives, detailing synthetic strategies, experimental protocols for key assays, and data interpretation.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves multi-step reactions. A common approach is the functionalization of the aniline amino group. For instance, the synthesis of 4-anilinoquinoline or 4-anilinoquinazoline derivatives, which are prominent in anticancer research, often starts with the corresponding 4-chloroquinoline or 4-chloroquinazoline precursor. The chlorine atom at the 4-position is then displaced by the amino group of this compound via a nucleophilic aromatic substitution reaction.[1]

General Synthetic Protocol for 4-Anilinoquinoline Derivatives

A representative synthetic pathway involves the reaction of a 4-chloroquinoline intermediate with the target aniline derivative.

  • Reaction Setup: A solution of the appropriate 4-chloro-2-substituted-quinoline (1 equivalent) is prepared in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Aniline: this compound (approximately 1.5 to 2 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the solvent is often removed under reduced pressure. The resulting residue is then washed with a suitable solvent like acetone or diethyl ether and filtered to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain the final 4-(2-Methoxyphenoxy)anilino-quinoline derivative.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification start1 4-Chloroquinoline Derivative process Nucleophilic Aromatic Substitution start1->process Ethanol, Reflux start2 This compound start2->process product Crude Product process->product Evaporation purified Purified Derivative product->purified Purification (Chromatography)

Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.

Biological Activity Screening

The initial screening of this compound derivatives typically focuses on identifying potential therapeutic applications, with a strong emphasis on anticancer and antimicrobial activities.

Anticancer Activity

Derivatives incorporating the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds have been extensively investigated as potential anticancer agents.[2][3][4] This is largely due to their ability to act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[5]

Screening Assays: The primary screening method is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

  • Commonly Used Cell Lines:

    • Breast Cancer: MDA-MB-231, MCF-7[2][6]

    • Liver Cancer: Huh-7, HepG2[3][7]

    • Cervical Cancer: HeLa[4]

    • Gastric Cancer: BGC823[4]

    • Skin Cancer: A431[2]

Data Presentation: The cytotoxic effect is quantified as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Derivative Type Cancer Cell Line Reported IC50 (µM) Reference Compound Reference IC50 (µM) Citation
4-Anilinoquinolinylchalcone (4a)MDA-MB-231 (Breast)0.11Lapatinib32.5[3]
4-Anilinoquinolinylchalcone (4d)MDA-MB-231 (Breast)0.18Lapatinib32.5[3]
4-Anilinoquinazoline (30)A431 (Skin)3.5Gefitinib-[2]
4-Anilinoquinazoline (33)A431 (Skin)3.0Gefitinib-[2]
7-Fluoro-4-anilinoquinoline (1f)HeLa (Cervical)< 0.08Gefitinib0.12[4]
7-Fluoro-4-anilinoquinoline (1f)BGC823 (Gastric)< 0.08Gefitinib> 100[4]

Mechanism of Action Studies: Promising compounds are subjected to further investigation to elucidate their mechanism of action. Studies have shown that some derivatives induce apoptosis (programmed cell death) in cancer cells by triggering the production of reactive oxygen species (ROS) and activating caspases 3/7.[3][6]

G cluster_workflow In Vitro Anticancer Screening Workflow compound Test Compound (Aniline Derivative) incubation Incubation with Compound (24-72h) compound->incubation cell_culture Cancer Cell Lines (e.g., MDA-MB-231, HeLa) cell_culture->incubation assay Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis moa Mechanism of Action (Apoptosis, Enzyme Assay) data_analysis->moa If IC50 is potent

Caption: Workflow for initial in vitro anticancer activity screening.
Antimicrobial Activity

Derivatives of related structures, such as methoxy amino chalcones and anilinocoumarins, have demonstrated notable antimicrobial properties.[8][9][10] This suggests that this compound derivatives could also be effective against various pathogenic microbes.

Screening Assays: Initial screening is typically performed using the agar disc diffusion method to qualitatively assess antimicrobial activity. This is followed by quantitative methods to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus, Bacillus subtilis[10]

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa[10]

  • Fungal Strains:

    • Candida albicans[9]

Data Presentation: Results are presented as the diameter of the zone of inhibition (in mm) for the diffusion assay and the MIC value (in µg/mL or µM) for the dilution method.

Derivative Type Microorganism Method Result Positive Control Citation
Methoxy Amino Chalcone (4)E. coliDisc DiffusionStrong ActivitySulfamerazine[8]
Methoxy Amino Chalcone (4)S. aureusDisc DiffusionStrong ActivitySulfadiazine[8]
4-Anilinocoumarin (4h')S. aureusDisc Diffusion6.60 ± 0.02 mm-[10]
4-Anilinocoumarin (4d')E. coliDisc Diffusion5.81 ± 0.73 mm-[10]
Methoxy Amino Chalcone (7)S. aureus-Good ActivitySulfamerazine[9]
Enzyme Inhibition

The ability of a compound to inhibit a specific enzyme is a key indicator of its therapeutic potential. For this compound derivatives, tyrosine kinases are primary targets in cancer therapy, while other enzymes like monoamine oxidases (MAO) can be targets for neurological disorders.[5][11]

Screening Assays: Enzyme inhibition assays are performed in vitro using purified or recombinant enzymes. The activity of the enzyme is measured in the presence and absence of the inhibitor.

  • Target Enzymes:

    • Tyrosine Kinases: EGFR, VEGFR-2[5]

    • Monoamine Oxidases: MAO-A, MAO-B[11]

    • Cholinesterases: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)[12]

Data Interpretation: The potency of a reversible inhibitor is expressed as its Ki (inhibition constant) or IC50 value. The goal is to identify compounds that are potent and selective for the target enzyme.[13]

G cluster_inhibition Mechanism of Inhibition ligand Growth Factor (e.g., EGF, VEGF) receptor Tyrosine Kinase Receptor (EGFR/VEGFR) ligand->receptor downstream Downstream Signaling (Proliferation, Angiogenesis) receptor->downstream derivative Anilinoquinazoline Derivative (Inhibitor) derivative->receptor derivative->atp_binding Competes with ATP atp ATP atp->receptor

Caption: Inhibition of EGFR/VEGFR signaling by anilinoquinazoline derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Screening (Agar Disc Diffusion Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a Mueller-Hinton Agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The discs are placed on the agar surface, and the plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. A positive control (standard antibiotic) and a negative control (solvent) are run in parallel.[9]

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The initial biological screening of its derivatives has revealed significant potential in the fields of oncology and infectious diseases. The primary activities identified are potent cytotoxicity against various cancer cell lines, often through the inhibition of key tyrosine kinases like EGFR and VEGFR, and broad-spectrum antimicrobial effects. The straightforward synthesis and the amenability of the core structure to chemical modification make it an attractive target for further drug discovery efforts. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methoxyphenoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-methoxyphenoxy)aniline and its structural isomers. Diaryl ether and aniline moieties are prevalent in many biologically active compounds, making a thorough understanding of their physicochemical characteristics essential for drug discovery and development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for the synthesis and characterization of these compounds. While experimental data for some properties are sparse, this guide consolidates known information and provides methodologies for its empirical determination.

Introduction

The this compound scaffold and its isomers represent a class of compounds with significant potential in medicinal chemistry and materials science. The combination of a diaryl ether linkage and an aniline functional group provides a versatile platform for structural modification to modulate biological activity and material properties. The position of the methoxy and amino groups on the aromatic rings can drastically influence molecular conformation, polarity, and hydrogen bonding capacity, thereby affecting properties such as solubility, lipophilicity, and target binding affinity. This guide focuses on the ortho-, meta-, and para-isomers of (methoxyphenoxy)aniline to provide a comparative analysis of their physicochemical properties.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound and its key isomers is presented in Table 1. It is important to note that much of the available data is computational, and experimental values are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP (Predicted)
This compoundthis compoundC₁₃H₁₃NO₂215.25[1]Not ReportedNot Reported2.2[1]
2-(2-Methoxyphenoxy)aniline2-(2-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.25Not ReportedNot Reported2.76
3-(2-Methoxyphenoxy)aniline3-(2-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.25Not ReportedNot ReportedNot Reported
4-(3-Methoxyphenoxy)aniline4-(3-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.25Not ReportedNot ReportedNot Reported
4-(4-Methoxyphenoxy)aniline4-(4-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.25[2]79359.6 (Predicted)Not Reported

Note: The absence of reported experimental values for many properties highlights the need for empirical determination.

Synthetic Pathways

The synthesis of (methoxyphenoxy)aniline isomers can be achieved through established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig amination. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

cluster_ullmann Ullmann Condensation (C-O Bond First) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond First) Halo-nitrobenzene Halo-nitrobenzene Ullmann_Intermediate Phenoxy Nitroarene Halo-nitrobenzene->Ullmann_Intermediate Cu catalyst, Base Methoxyphenol Methoxyphenol Methoxyphenol->Ullmann_Intermediate Ullmann_Product (Methoxyphenoxy)aniline Ullmann_Intermediate->Ullmann_Product Reduction (e.g., Fe/HCl, H₂/Pd-C) Dihalo-benzene Dihalo-benzene Buchwald_Intermediate Halo-diphenylamine Dihalo-benzene->Buchwald_Intermediate Pd catalyst, Ligand, Base Aniline Aniline Aniline->Buchwald_Intermediate Buchwald_Product (Methoxyphenoxy)aniline Buchwald_Intermediate->Buchwald_Product Methoxyphenol, Cu or Pd catalyst, Base

Caption: Synthetic strategies for (methoxyphenoxy)anilines.
General Experimental Protocol for Ullmann Condensation

This protocol describes the synthesis of a (methoxyphenoxy)aniline isomer via a copper-catalyzed ether formation followed by nitro group reduction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate halo-nitrobenzene (1.0 eq.), methoxyphenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in a high-boiling polar solvent such as DMF or DMSO.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting phenoxy nitroarene by column chromatography on silica gel.

  • Nitro Group Reduction: Dissolve the purified intermediate in ethanol or acetic acid. Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst.

  • Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the final (methoxyphenoxy)aniline by column chromatography or recrystallization.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol outlines the synthesis using a palladium-catalyzed C-N bond formation.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 eq.) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired diarylamine intermediate.

  • Subsequent C-O Coupling: The resulting halo-diphenylamine can then undergo a subsequent Ullmann or Buchwald-Hartwig C-O coupling reaction with the appropriate methoxyphenol to afford the final product.

Experimental Protocols for Physicochemical Property Determination

The following are general, established protocols for determining key physicochemical properties.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Observation: The temperature is increased at a slow, controlled rate (1-2 °C/min) near the expected melting point.

  • Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.

  • Solution Preparation: Prepare a standard solution of the (methoxyphenoxy)aniline isomer of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the aniline has been protonated.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of lipophilicity.

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis or HPLC).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Characterization Workflow

A logical workflow for the synthesis and characterization of these isomers is crucial for ensuring the identity and purity of the prepared compounds.

cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Coupling Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) Start->Coupling Reduction Nitro Group Reduction (if applicable) Coupling->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography or Recrystallization Pure_Product Pure Isomer Purification->Pure_Product Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Analysis Pure_Product->MP Purity Purity Assessment (HPLC, Elemental Analysis) Pure_Product->Purity Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure MP->Confirmed_Structure Purity->Confirmed_Structure

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and its isomers and provides detailed, adaptable experimental protocols for their synthesis and characterization. The significant gaps in the experimental data highlight opportunities for further research to empirically determine these properties. A systematic characterization of these isomers will provide a valuable dataset for structure-property relationship studies, aiding in the rational design of new drug candidates and functional materials. The provided workflows offer a clear roadmap for researchers entering this area of chemical synthesis and analysis.

References

4-(2-Methoxyphenoxy)aniline: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a key organic intermediate characterized by a diaryl ether linkage, positioning it as a valuable scaffold in the synthesis of complex molecules. Its unique structural features, combining an aniline moiety with a methoxy-substituted phenoxy group, make it a versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive amine group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 13066-01-8[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
SMILES COC1=CC=CC=C1OC2=CC=C(C=C2)N[1]
InChIKey XFOFRBMGVDBINH-UHFFFAOYSA-N[1]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Table 2: Spectral Data of this compound
Spectrum TypeKey Peaks/SignalsReference
¹³C NMR Spectral data available on PubChem.[1]
Mass Spectrometry Major peaks at m/z 215, 120, 108.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available on PubChem.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions that form the diaryl ether bond. The most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Workflow

Synthetic_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2_methoxyphenol_U 2-Methoxyphenol Ullmann_Reaction Ullmann Condensation 2_methoxyphenol_U->Ullmann_Reaction 4_haloaniline_U 4-Haloaniline (e.g., 4-Bromoaniline) 4_haloaniline_U->Ullmann_Reaction Cu_catalyst Cu(I) Catalyst (e.g., CuI) Cu_catalyst->Ullmann_Reaction Base_U Base (e.g., K₂CO₃) Base_U->Ullmann_Reaction Solvent_U High-boiling polar solvent (e.g., DMF, DMSO) Solvent_U->Ullmann_Reaction Heat_U Heat Heat_U->Ullmann_Reaction Product This compound Ullmann_Reaction->Product 2_methoxyphenol_B 2-Methoxyphenol Buchwald_Reaction Buchwald-Hartwig Amination 2_methoxyphenol_B->Buchwald_Reaction 4_haloaniline_B 4-Haloaniline (e.g., 4-Bromoaniline) 4_haloaniline_B->Buchwald_Reaction Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->Buchwald_Reaction Ligand Ligand (e.g., BINAP, XPhos) Ligand->Buchwald_Reaction Base_B Base (e.g., Cs₂CO₃, NaOtBu) Base_B->Buchwald_Reaction Solvent_B Anhydrous Solvent (e.g., Toluene) Solvent_B->Buchwald_Reaction Buchwald_Reaction->Product

Synthetic routes to this compound.
Experimental Protocols

1. Ullmann Condensation (Adapted from a similar synthesis)

This protocol is based on the copper-catalyzed coupling of a phenol with an aryl halide.[2][3]

  • Reagents and Materials:

    • 2-Methoxyphenol

    • 4-Bromoaniline

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.1 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

2. Buchwald-Hartwig Amination (General Protocol)

This palladium-catalyzed reaction is another powerful method for forming C-N bonds.[4][5]

  • Reagents and Materials:

    • 2-Methoxyphenol

    • 4-Bromoaniline

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand

    • Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 equivalents) and BINAP (0.03 equivalents) in anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

    • To this catalyst mixture, add 2-methoxyphenol (1.2 equivalents), 4-bromoaniline (1.0 equivalent), and cesium carbonate (1.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 8-16 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 4-anilino-quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. This compound serves as a key building block for the synthesis of these potent and selective inhibitors.

Targeted Signaling Pathways

Kinase_Inhibitor_Pathways cluster_EGFR EGFR Signaling Pathway cluster_VEGFR2 VEGFR-2 Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Downstream_EGFR Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream_EGFR Activation Cell_Proliferation_EGFR Cell Proliferation, Survival, Metastasis Downstream_EGFR->Cell_Proliferation_EGFR Inhibitor_EGFR 4-Anilinoquinazoline Inhibitor Inhibitor_EGFR->Dimerization Inhibits VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Dimerization_VEGFR2 Dimerization & Autophosphorylation VEGFR2->Dimerization_VEGFR2 Binding Downstream_VEGFR2 Downstream Signaling (e.g., PLCγ-PKC-MAPK) Dimerization_VEGFR2->Downstream_VEGFR2 Activation Angiogenesis Angiogenesis, Vascular Permeability Downstream_VEGFR2->Angiogenesis Inhibitor_VEGFR2 4-Anilinoquinazoline Inhibitor Inhibitor_VEGFR2->Dimerization_VEGFR2 Inhibits

Targeted signaling pathways for inhibitors derived from this compound.
General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the corresponding aniline.

Anilinoquinazoline_Synthesis Quinazoline Substituted 4-Chloroquinazoline Reaction Nucleophilic Aromatic Substitution Quinazoline->Reaction Aniline This compound Aniline->Reaction Product 4-Anilinoquinazoline Kinase Inhibitor Reaction->Product Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Heat Heat Heat->Reaction

General synthesis of 4-anilinoquinazoline inhibitors.
Biological Evaluation of Derivatives

Derivatives of this compound incorporated into a 4-anilinoquinazoline scaffold have been evaluated for their inhibitory activity against EGFR and VEGFR-2, as well as their anti-proliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against EGFR and VEGFR-2 kinases.

  • Materials:

    • Recombinant human EGFR and VEGFR-2 kinase domains

    • ATP

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Synthesized inhibitor compounds

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well plates

    • Plate reader

  • Procedure:

    • Prepare a series of dilutions of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer)[8]

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Synthesized inhibitor compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 3: Biological Activity of Representative 4-Anilinoquinazoline Derivatives

While specific data for derivatives of this compound are not extensively published, the following table illustrates the typical potency of related 4-anilinoquinazoline inhibitors against EGFR and VEGFR-2, and their anti-proliferative activity against cancer cell lines.

Compound TypeTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (µM)Reference
4-AnilinoquinazolineEGFR10 - 100A549 (Lung)1 - 10[9]
4-AnilinoquinazolineVEGFR-250 - 500HT-29 (Colon)2 - 15[9]
Vandetanib (dual inhibitor)EGFR500A5494.8[10]
Vandetanib (dual inhibitor)VEGFR-240HUVEC-[10]

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis via established cross-coupling methodologies and its utility in constructing the pharmacologically significant 4-anilinoquinazoline scaffold underscore its importance in modern drug discovery. The ability of its derivatives to potently and selectively inhibit key signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights its potential for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors.

References

The Oncologic Potential of 4-(2-methoxyphenoxy)aniline Analogs: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 4-(2-methoxyphenoxy)aniline and its analogs has revealed a promising landscape of potential therapeutic targets for researchers, scientists, and drug development professionals in the oncology sector. This technical guide consolidates findings on the molecular interactions, signaling pathways, and experimental validation of these compounds, with a significant focus on their role as kinase inhibitors.

The core structure of this compound has been identified as a versatile scaffold for the development of potent inhibitors of several key proteins implicated in cancer progression. Notably, research has highlighted Casein Kinase 2 alpha (CSNK2A) and the proto-oncogene c-Myc as primary targets, with several analogs demonstrating significant inhibitory activity.

Key Therapeutic Targets and Signaling Pathways

Extensive research has identified several key protein kinases and oncoproteins as potential therapeutic targets for this compound analogs. These targets are often crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival.

Casein Kinase 2 Alpha (CSNK2A)

Analogs of this compound have been identified as potent inhibitors of CSNK2A, a serine/threonine kinase that is frequently overexpressed in many human cancers. CSNK2A is involved in numerous cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. Inhibition of CSNK2A can disrupt these processes, leading to the suppression of tumor growth. One study identified 2,6-disubstitued pyrazines with an ortho-methoxy aniline moiety as potent CSNK2A inhibitors.[1]

CSNK2A_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway CSNK2A CSNK2A PI3K/Akt Pathway->CSNK2A NF-κB Pathway NF-κB Pathway NF-κB Pathway->CSNK2A Wnt/β-catenin Pathway Wnt/β-catenin Pathway Wnt/β-catenin Pathway->CSNK2A Cell Proliferation Cell Proliferation CSNK2A->Cell Proliferation Survival Survival CSNK2A->Survival Angiogenesis Angiogenesis CSNK2A->Angiogenesis Analog This compound Analog Analog->CSNK2A

PIM Kinases

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a role in cell survival and proliferation. They are often found to be overexpressed in various cancers. Several this compound analogs developed as CSNK2A inhibitors have shown significant off-target activity against PIM kinases, particularly PIM3 and PIM1.[1] This suggests that these analogs may have a dual inhibitory effect, which could be beneficial in certain cancer types.

c-Myc

The proto-oncogene c-Myc is a transcription factor that is deregulated in a majority of human cancers. It controls the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. A series of novel phenoxy-N-phenylaniline derivatives have been shown to inhibit the dimerization of c-Myc with its partner protein MAX, thereby preventing its DNA binding and transcriptional activity.[2] One lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, demonstrated potent cytotoxicity in colon cancer cell lines.[2]

cMyc_Pathway Mitogenic Signals Mitogenic Signals Upstream Pathways Upstream Pathways Mitogenic Signals->Upstream Pathways cMyc c-Myc Upstream Pathways->cMyc c-Myc/MAX Dimer c-Myc/MAX Dimer cMyc->c-Myc/MAX Dimer MAX MAX MAX->c-Myc/MAX Dimer Gene Transcription Gene Transcription c-Myc/MAX Dimer->Gene Transcription Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Metabolism Metabolism Gene Transcription->Metabolism Analog Phenoxy-N-phenylaniline Derivative Analog->c-Myc/MAX Dimer

Other Potential Kinase Targets

Derivatives of the broader anilino-scaffold have demonstrated inhibitory activity against a range of other kinases, suggesting that this compound analogs could be further optimized to target these proteins. These include:

  • Cyclin G Associated Kinase (GAK) : 4-Anilinoquinolines have been identified as potent and selective inhibitors of GAK.[3]

  • Epidermal Growth Factor Receptor (EGFR) : The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR.[3][4][5]

  • Other kinases : Thermal shift assays have revealed that some analogs have activity against DAPK3, BIKE, MAPK15, and DYRK2.[1]

Quantitative Data on Inhibitory Activity

The following tables summarize the in-cell target engagement of various this compound analogs and related compounds against their respective kinase targets.

Table 1: In-Cell Target Engagement of Pyrazine Analogs against CSNK2A and PIM3 [1]

CompoundR1CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
6aOi-Pr11111
6bOMe97110.11
6cOi-Pr2.26630
6dNi-Pr1823013

Table 2: In-Cell Target Engagement of Aniline Analogs against CSNK2A and PIM3 [1]

CompoundR GroupCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
7cIsopropyl etherPotentActive5.6

Table 3: Cytotoxicity of a c-Myc Inhibitor [2]

CompoundCell LineIC50 (µM)
42HT290.32
42HCT 150.51

Experimental Protocols

The identification and validation of the therapeutic targets of this compound analogs have been achieved through a variety of experimental techniques.

Kinase In-Cell Target Engagement (NanoBRET Assay)

The NanoBRET assay is a proximity-based assay that can quantitatively measure the engagement of a test compound with a specific kinase target in live cells.

NanoBRET_Workflow Start Transfect cells with NanoLuc-Kinase fusion vector Step1 Add NanoBRET tracer and test compound Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add Nano-Glo substrate and inhibitor Step2->Step3 Step4 Measure donor and acceptor emission Step3->Step4 End Calculate BRET ratio and determine IC50 Step4->End

Methodology:

  • Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc luciferase.

  • After 24 hours, the cells are harvested and resuspended in media.

  • The cell suspension is dispensed into a multi-well plate containing the test compounds.

  • A cell-permeable fluorescent tracer that binds to the active site of the kinase is added.

  • Following a 2-hour incubation, a substrate for NanoLuc luciferase is added.

  • The bioluminescence resonance energy transfer (BRET) signal is measured. The BRET ratio is calculated as the ratio of the tracer emission to the NanoLuc emission.

  • The IC50 values are determined by plotting the BRET ratio as a function of the compound concentration.[1]

Thermal Shift Assay (TSA)

TSA is used to assess the binding of a compound to a protein by measuring the change in the protein's thermal stability.

Methodology:

  • The purified kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

  • The test compound is added to the mixture.

  • The temperature is gradually increased, and the fluorescence is monitored.

  • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm in the presence of the compound indicates binding.[1]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[2]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression levels.

Methodology:

  • Cells are treated with the test compound and then lysed to extract the total protein.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., c-Myc).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • The signal is captured, and the protein bands are quantified.[2]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The identified therapeutic targets, particularly CSNK2A and c-Myc, are critical players in cancer biology, and the existing analogs have demonstrated potent activity. The detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to advance them into clinical development. The structural versatility of this class of compounds also opens up possibilities for exploring other therapeutic targets and disease indications.[6]

References

Solubility and stability of 4-(2-Methoxyphenoxy)aniline in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Methoxyphenoxy)aniline, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and predictive data to guide laboratory work.

Introduction to this compound

This compound is an aromatic amine with a molecular structure that includes a methoxy-substituted phenoxy group attached to an aniline moiety. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, storage, and application in chemical synthesis and pharmaceutical research. A thorough understanding of these properties is essential for ensuring experimental reproducibility and the integrity of research outcomes.

Solubility Profile of this compound

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighAprotic, highly polar solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighAprotic, polar solvent, similar to DMSO in its solvating properties.
MethanolModerate to HighPolar protic solvent that can engage in hydrogen bonding.
EthanolModeratePolar protic solvent, slightly less polar than methanol.
AcetoneModeratePolar aprotic solvent with good solvating power for many organic compounds.
AcetonitrileModerate to LowAprotic solvent with moderate polarity.
Dichloromethane (DCM)Moderate to LowNon-polar aprotic solvent; solubility is expected due to the aromatic nature of the compound.
WaterLowThe presence of the large, hydrophobic phenoxy and aniline rings limits aqueous solubility.[2]

Disclaimer: The data presented in this table are estimations based on the known properties of structurally similar compounds and general principles of chemical solubility. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.[6][7]

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[6][8][9]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[10]

  • Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as:

    • Nephelometry: Measures the scattering of light by undissolved particles.[6][8]

    • Direct UV Assay: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis spectrophotometry.[6][8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate add_buffer Add Aqueous Buffer & Mix plate->add_buffer incubate Incubate (e.g., 2h @ 25°C) add_buffer->incubate nephelometry Nephelometry (Light Scattering) incubate->nephelometry Method 1 uv_assay Direct UV Assay (Filtration + UV-Vis) incubate->uv_assay Method 2 data_analysis Determine Highest Soluble Concentration nephelometry->data_analysis uv_assay->data_analysis

Kinetic Solubility Assay Workflow
Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.[11][12][13][14]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate (e.g., 24-48h @ 25°C) add_solid->agitate separate Centrifuge or Filter agitate->separate quantify Quantify Supernatant by HPLC-UV separate->quantify result Determine Equilibrium Solubility quantify->result

Thermodynamic Solubility Assay Workflow

Stability Profile of this compound

Aromatic amines are known to be susceptible to degradation, primarily through oxidation.[4] The amino group is prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents.[4][5] This can lead to the formation of colored impurities and a decrease in the purity of the compound over time. The ether linkage may also be a site for degradation under harsh conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[15][16][17][18] These studies involve subjecting the compound to a range of stress conditions that are more severe than standard storage conditions.

Table 2: Recommended Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hoursGenerally stable, but potential for ether cleavage under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hoursGenerally stable; aniline basicity may offer some protection.
Oxidation 3-30% H₂O₂24 - 72 hoursOxidation of the amino group to nitroso, nitro, or polymeric species.
Thermal Degradation 60-80°C (in solid state and in solution)1 - 7 daysAcceleration of oxidative degradation, potential for other thermal rearrangements.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)As per guidelinesPhoto-oxidation and formation of colored degradants.

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to assessing the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.

  • Stress Application:

    • Acid/Base Hydrolysis: Treat the sample solution with the specified acid or base and incubate at room temperature or elevated temperature (e.g., 60°C).

    • Oxidation: Add the oxidizing agent (e.g., H₂O₂) to the sample solution and incubate.

    • Thermal: Store the solid compound and a solution of the compound at elevated temperatures.

    • Photolytic: Expose the solid compound and a solution to a controlled light source as per ICH Q1B guidelines.[15][18]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method.[19][20] This method must be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and characterize any major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

    • Perform a mass balance analysis to account for all the material.[17]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_sample Prepare Sample Solution (1 mg/mL) acid Acid (HCl) base Base (NaOH) oxidation Oxidation (H₂O₂) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by HPLC/UPLC-MS neutralize->hplc degradation Calculate % Degradation hplc->degradation identification Identify Degradants degradation->identification mass_balance Perform Mass Balance identification->mass_balance

Forced Degradation Study Workflow

Potential Degradation Pathway of this compound

The primary degradation pathway for aromatic amines like this compound is oxidation of the amino group.[21][22] This can proceed through several intermediates to form nitroso and nitro compounds, which may further react to form polymeric materials. Under certain biological or environmental conditions, oxidative deamination to form a catechol-like intermediate is also possible.[21]

G cluster_compound Parent Compound cluster_degradation Degradation Products parent This compound nitroso Nitroso Derivative parent->nitroso Oxidation nitro Nitro Derivative nitroso->nitro Further Oxidation polymers Polymeric Species nitroso->polymers Dimerization/ Polymerization nitro->polymers

Potential Oxidative Degradation Pathway

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and predictive information serve as a valuable resource for researchers.

Key Recommendations:

  • Solubility: For applications requiring aqueous solutions, consider the use of co-solvents or formulation strategies to enhance solubility. For organic reactions, solvents like DMSO, DMF, and methanol are likely to be effective.

  • Stability: To minimize degradation, this compound should be stored in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or when in solution.[4]

  • Experimental Work: It is strongly advised to perform experimental verification of solubility and stability under the specific conditions of your application to ensure accurate and reliable results.

References

Quantum Chemical Blueprint for 4-(2-Methoxyphenoxy)aniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of 4-(2-Methoxyphenoxy)aniline involves the optimization of its molecular geometry. This is typically achieved using DFT calculations, a computational method that provides a good balance between accuracy and computational cost. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such calculations.[1][2] The choice of basis set is also critical, with 6-311++G(d,p) being a common selection that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[1]

The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can later be compared with experimental data, if available, to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

ParameterBondExpected Length (Å)ParameterBondsExpected Angle (°)
Bond LengthsC-N (aniline)~1.38 - 1.43Bond AnglesC-N-H~110 - 115
C-O (ether)~1.36 - 1.42C-O-C~115 - 120
C-H (aromatic)~1.08H-N-H~105 - 110
N-H~1.01Dihedral AnglesC-C-O-CDefines the twist of the phenoxy group
C-C (aromatic)~1.39 - 1.41C-C-N-HDefines the orientation of the amino group
C-O (methoxy)~1.36
C-H (methoxy)~1.09

Note: These are expected values based on typical bond lengths and angles for similar functional groups in related molecules.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for understanding the molecular dynamics and for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations of vibrational frequencies not only help in the assignment of experimental spectral bands but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).[3] The B3LYP method with a 6-311++G(d,p) basis set is also suitable for these calculations.[1] It is standard practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96) to better match experimental anharmonic frequencies.[1][3]

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (NH₂)Asymmetric Stretching~3500
Symmetric Stretching~3400
Scissoring (Bending)~1620
Aromatic C-HStretching~3000 - 3100
Ether (C-O-C)Asymmetric Stretching~1250
Symmetric Stretching~1040
Methoxy (O-CH₃)C-H Stretching~2850 - 2960
C-O Stretching~1030
Aromatic C=CStretching~1400 - 1600

Note: These are characteristic frequency ranges for the specified functional groups and may vary slightly in the full molecular context.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamental to its reactivity and potential biological activity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[4] The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity.[5] A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.[5]

These parameters can be used to calculate other global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 3: Predicted Electronic Properties of this compound

PropertyFormulaExpected Value Range
HOMO EnergyE_HOMO-5.0 to -6.0 eV
LUMO EnergyE_LUMO-0.5 to -1.5 eV
HOMO-LUMO Energy GapE_LUMO - E_HOMO4.0 to 5.0 eV
Electronegativity (χ)-(E_HOMO + E_LUMO) / 22.75 to 3.75 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.0 to 2.5 eV
Electrophilicity Index (ω)χ² / (2η)1.5 to 2.5 eV

Note: These ranges are estimations based on typical values for substituted anilines and phenoxy compounds.[4][6]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule and for predicting its reactive sites.[7] The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the electron-rich areas are expected to be around the oxygen and nitrogen atoms, while the hydrogen atoms of the amino group will be electron-deficient.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[8] By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density and the strength of specific intramolecular bonds. This information is particularly useful for understanding the electronic communication between the different functional groups within the molecule.

Experimental and Computational Protocols

Computational Methodology

A typical computational protocol for the quantum chemical analysis of this compound would involve the following steps:

  • Structure Drawing and Initial Optimization: The 3D structure of this compound is first drawn using a molecular editor. An initial geometry optimization is often performed using a lower-level theory or a molecular mechanics force field.

  • DFT Geometry Optimization: The structure is then fully optimized using DFT, for example, with the B3LYP functional and the 6-311++G(d,p) basis set, in the gas phase or with a solvent model.[1]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum and to obtain the theoretical vibrational spectra (IR and Raman).[3]

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energies and to generate the MEP surface.[7]

  • NBO Analysis: NBO calculations are carried out to analyze the intramolecular bonding and charge delocalization.[8]

All calculations are typically performed using a quantum chemistry software package such as Gaussian.[2]

Experimental Protocols (for validation)

Should experimental validation be pursued, the following protocols are recommended:

  • Synthesis: The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, between a suitably substituted aniline and a methoxyphenol derivative.[6]

  • FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum can be recorded using the KBr pellet technique in the range of 4000-400 cm⁻¹. The FT-Raman spectrum can be obtained using a Nd:YAG laser as the excitation source.

  • UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized compound.[2]

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.

Quantum_Chemical_Workflow cluster_input Input cluster_computation Quantum Chemical Calculations (DFT) cluster_output Results & Analysis mol_structure Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR & Raman Frequencies) freq_calc->vib_spectra nbo_mep NBO & MEP Analysis elec_prop->nbo_mep homo_lumo Frontier Molecular Orbitals (HOMO-LUMO, Energy Gap) elec_prop->homo_lumo reactivity Reactivity Descriptors (MEP, NBO) nbo_mep->reactivity

References

Methodological & Application

The Role of 4-(2-Methoxyphenoxy)aniline in the Synthesis of Kinase Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

4-(2-Methoxyphenoxy)aniline is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Its unique diaryl ether and aniline functionalities provide a versatile scaffold for the construction of complex heterocyclic systems that can effectively interact with the ATP-binding sites of various kinases. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the development of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂--INVALID-LINK--
Molecular Weight 215.25 g/mol --INVALID-LINK--
Appearance Solid-
CAS Number 13066-01-8--INVALID-LINK--

Applications in Organic Synthesis

The primary application of this compound in medicinal chemistry lies in its role as a key building block for the synthesis of 4-anilinoquinazoline derivatives.[1][2] This class of compounds has been extensively investigated as inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[3][4][5] The aniline nitrogen of this compound acts as a nucleophile, readily displacing a leaving group (typically a chlorine atom) at the 4-position of the quinazoline ring to form the desired anilinoquinazoline core structure.[6][7]

The 2-methoxyphenoxy substituent can play a crucial role in modulating the pharmacological properties of the final compound, influencing factors such as binding affinity, selectivity, and pharmacokinetic profile.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a 4-anilinoquinazoline derivative.

Protocol 1: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the formation of diaryl ethers.[8] This protocol describes the copper-catalyzed coupling of 4-aminophenol with 1-bromo-2-methoxybenzene.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Aminophenol109.1310.91 g0.10>99%Sigma-Aldrich
1-Bromo-2-methoxybenzene187.0420.57 g0.11>98%TCI Chemicals
Copper(I) Iodide (CuI)190.451.90 g0.01>99%Acros Organics
Potassium Carbonate (K₂CO₃)138.2127.64 g0.20>99%Fisher Scientific
N,N-Dimethylformamide (DMF)73.09200 mL-AnhydrousSigma-Aldrich

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (10.91 g, 0.10 mol), copper(I) iodide (1.90 g, 0.01 mol), and potassium carbonate (27.64 g, 0.20 mol).

  • Add anhydrous N,N-dimethylformamide (DMF) (200 mL) to the flask.

  • Add 1-bromo-2-methoxybenzene (20.57 g, 0.11 mol) to the reaction mixture.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Expected Yield: 65-75%

Protocol 2: Synthesis of a 4-(2-Methoxyphenoxy)anilino-quinazoline Derivative

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloroquinazoline and the synthesized this compound.[9]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Chloroquinazoline164.591.65 g0.01>97%Alfa Aesar
This compound215.252.15 g0.01>98%Synthesized in Protocol 1
Diisopropylethylamine (DIPEA)129.242.6 mL0.015>99%Sigma-Aldrich
2-Propanol60.1050 mL-AnhydrousFisher Scientific

Procedure:

  • To a 100 mL round-bottom flask, add 4-chloroquinazoline (1.65 g, 0.01 mol) and this compound (2.15 g, 0.01 mol).

  • Add anhydrous 2-propanol (50 mL) to the flask, followed by diisopropylethylamine (DIPEA) (2.6 mL, 0.015 mol).

  • Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Yield: 80-90%

Signaling Pathway Diagrams

The 4-anilinoquinazoline derivatives synthesized using this compound are known to target several key signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams representing the EGFR, VEGFR, and FLT3 signaling pathways and the point of inhibition by these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival Akt Akt PI3K->Akt Akt->Proliferation/Survival Inhibitor 4-Anilinoquinazoline Inhibitor->EGFR Inhibits ATP binding

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCγ PLCγ VEGFR->PLCγ Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCγ->PKC Angiogenesis/Permeability Angiogenesis/Permeability PKC->Angiogenesis/Permeability Akt Akt PI3K->Akt Akt->Angiogenesis/Permeability Inhibitor 4-Anilinoquinazoline Inhibitor->VEGFR Inhibits ATP binding

Caption: VEGFR Signaling Pathway Inhibition.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD Mutated FLT3 STAT5 STAT5 FLT3-ITD->STAT5 Constitutively Activates PI3K PI3K FLT3-ITD->PI3K Constitutively Activates RAS/MAPK RAS/MAPK FLT3-ITD->RAS/MAPK Constitutively Activates Leukemic Cell Proliferation Leukemic Cell Proliferation STAT5->Leukemic Cell Proliferation Akt Akt PI3K->Akt Akt->Leukemic Cell Proliferation RAS/MAPK->Leukemic Cell Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor->FLT3-ITD Inhibits ATP binding

Caption: FLT3 Signaling Pathway Inhibition.

References

Application Notes and Protocols for 4-(2-Methoxyphenoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a key precursor in medicinal chemistry, primarily utilized as a building block for the synthesis of various kinase inhibitors. Its diaryl ether scaffold is a common feature in a range of pharmacologically active compounds, particularly in the development of anticancer agents. The unique positioning of the methoxy and amino groups allows for versatile chemical modifications, making it an attractive starting material for generating libraries of potential drug candidates. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for its use in the synthesis of targeted therapies.

Application: Precursor for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These classes of compounds are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology. The aniline nitrogen of this compound acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on a heterocyclic core, such as quinazoline or quinoline, to form the final inhibitor.

Notably, derivatives of this precursor have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases, which are often overexpressed or mutated in various cancers. The 2-methoxyphenoxy moiety can occupy the hydrophobic pocket of the ATP-binding site of these kinases, contributing to the overall binding affinity and selectivity of the inhibitor.

Quantitative Data: Bioactivity of Derivatives

While specific data for compounds directly derived from this compound is not extensively published, the bioactivity of closely related analogues underscores the potential of this scaffold. The following table summarizes the inhibitory activities of representative anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines and kinases.

Compound ClassDerivativeTargetAssayIC50 ValueReference
4-AnilinoquinazolineTS-41 (a 2-fluorophenoxy analogue)EGFRL858RKinase Assay68.1 nM[1]
TS-41c-MetKinase Assay0.26 nM[1]
TS-41A549-P (NSCLC)Cell Proliferation1.48 µM[1]
TS-41H1975 (NSCLC)Cell Proliferation2.76 µM[1]
TS-41PC-9 (NSCLC)Cell Proliferation2.15 µM[1]
4-AnilinoquinolinylchalconeDerivative 4dHuh-7 (Hepatocellular Carcinoma)Cell Proliferation0.69 µM[2][3]
Derivative 4dMDA-MB-231 (Breast Cancer)Cell Proliferation0.18 µM[2][3]
Derivative 4aMDA-MB-231 (Breast Cancer)Cell Proliferation0.11 µM[2][3]

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-(2-methoxyphenoxy)anilino-quinazoline derivative, a common class of kinase inhibitors. This protocol is based on established methodologies for nucleophilic aromatic substitution reactions.

Protocol: Synthesis of N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and this compound (1.2 equivalents) in isopropanol.

  • Reaction: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically complete within 5-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold isopropanol. If no precipitate forms, remove the isopropanol under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine start Reaction Setup: - this compound - 4-Chloro-6,7-dimethoxyquinazoline - Isopropanol reaction Reflux Reaction (5-8 hours) start->reaction monitoring TLC Monitoring reaction->monitoring workup Cooling & Precipitation/ Solvent Removal monitoring->workup Reaction Complete isolation Filtration workup->isolation purification Recrystallization isolation->purification product Pure Product purification->product

Caption: Synthetic workflow for a representative kinase inhibitor.

signaling_pathway cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(2-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving derivatives of 4-(2-methoxyphenoxy)aniline. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] These protocols are designed to be a comprehensive guide for researchers engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development.

The reactivity of the aniline derivative in a Suzuki coupling is critically dependent on the nature of the leaving group, typically a halide. The general reactivity trend is Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[4] This is due to the carbon-halogen bond strength, where weaker bonds lead to faster oxidative addition, often the rate-determining step in the catalytic cycle.[4][5] For the purpose of these protocols, we will focus on the coupling of a halogenated this compound with a generic arylboronic acid.

Core Concepts of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[2][3][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of boronic acid reagents.[6][7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.[3][5]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][5]

Experimental Protocols

The following protocols are generalized based on established procedures for Suzuki-Miyaura couplings of substituted anilines and can be adapted for derivatives of this compound.[2][4] Optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Suzuki-Miyaura Coupling of 4-Bromo-N-(2-methoxyphenyl)aniline

This protocol describes a typical Suzuki coupling reaction using a common palladium catalyst and base combination.

Materials:

  • 4-Bromo-N-(2-methoxyphenyl)aniline

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like XPhos[4]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[4][7]

  • 1,4-Dioxane and Water (or Toluene/Ethanol/Water mixture)[6][7]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N-(2-methoxyphenyl)aniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol% if not using a pre-catalyst).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water). The reaction concentration is typically around 0.1 M with respect to the limiting reagent.

  • Seal the flask and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 4-bromo-N-(2-methoxyphenyl)aniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the solvent (e.g., DMF or dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Monitor for completion and work up as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions with aniline derivatives, which can be extrapolated for this compound.

Table 1: Comparison of Catalysts, Ligands, and Bases for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O9070-95A standard, cost-effective system.
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)TolueneRoom Temp - 8085-99Highly active catalyst for a range of substrates.[8]
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF10075-98Effective for a broad scope of coupling partners.[6]
CataXCium A Pd G3 (2)-Cs₂CO₃ (2)Dioxane/H₂O8080-95A pre-formed catalyst showing good results with ortho-substituted anilines.[6]

Table 2: Influence of Halogen Leaving Group on Reaction Conditions

Aryl HalideCatalyst/LigandTemperature (°C)Reaction TimeTypical Yield Range (%)
Aryl IodidePd(OAc)₂/PPh₃60-801-4 h85-99
Aryl BromidePd(dppf)Cl₂80-1004-12 h75-95
Aryl ChloridePd₂(dba)₃/P(t-Bu)₃100-12012-24 h60-90

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-B(OH)₂ + Base) ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X = Aryl Halide RBOH2 R-B(OH)₂ = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Extraction, Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

References

Application of 4-(2-Methoxyphenoxy)aniline in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 4-(2-Methoxyphenoxy)aniline as a precursor for the synthesis of a novel organic dye for Dye-Sensitized Solar Cells (DSSCs). While this compound is not directly used as a sensitizer, its chemical structure provides a valuable scaffold for the creation of more complex triarylamine-based dyes. This document outlines the synthesis of a hypothetical, yet representative, D-π-A (Donor-π bridge-Acceptor) organic dye, designated as GM-Dye-1 , derived from this compound. Subsequently, a comprehensive protocol for the fabrication and characterization of a DSSC utilizing GM-Dye-1 is presented.

The core structure of GM-Dye-1 incorporates the this compound moiety as the electron donor, a thiophene unit as the π-bridge, and cyanoacrylic acid as the electron acceptor and anchoring group to the TiO₂ surface. This design is consistent with effective organic dyes for DSSCs.

Proposed Synthetic Pathway for GM-Dye-1

The synthesis of GM-Dye-1 from this compound can be achieved through a multi-step reaction sequence involving Buchwald-Hartwig amination followed by a Vilsmeier-Haack reaction and a final Knoevenagel condensation.

Synthetic Pathway for GM-Dye-1 cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Knoevenagel Condensation This compound This compound Intermediate_1 N-(4-(2-methoxyphenoxy)phenyl)thiophen-2-amine This compound->Intermediate_1 Pd₂(dba)₃, Xantphos, NaOtBu, Toluene 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->Intermediate_1 Intermediate_2 5-(N-(4-(2-methoxyphenoxy)phenyl)amino)thiophene-2-carbaldehyde Intermediate_1->Intermediate_2 POCl₃, DMF GM-Dye-1 GM-Dye-1 Intermediate_2->GM-Dye-1 Piperidine, Acetonitrile Cyanoacetic_acid Cyanoacetic acid Cyanoacetic_acid->GM-Dye-1

Caption: Synthetic route for GM-Dye-1.

Experimental Protocols

Protocol 1: Synthesis of GM-Dye-1

Materials:

  • This compound

  • 2-Bromothiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of N-(4-(2-methoxyphenoxy)phenyl)thiophen-2-amine (Intermediate 1)

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1 eq.), 2-Bromothiophene (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the flask.

  • Reflux the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Step 2: Synthesis of 5-(N-(4-(2-methoxyphenoxy)phenyl)amino)thiophene-2-carbaldehyde (Intermediate 2)

  • In a round-bottom flask, dissolve Intermediate 1 (1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq.) dropwise to the solution while stirring.

  • After the addition, allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of GM-Dye-1

  • Dissolve Intermediate 2 (1 eq.) and cyanoacetic acid (1.5 eq.) in acetonitrile.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 8 hours.

  • After cooling, a precipitate will form. Filter the solid, wash with cold acetonitrile, and dry under vacuum to obtain the final product, GM-Dye-1.

Protocol 2: Fabrication of Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • GM-Dye-1

  • Anhydrous ethanol

  • Acetonitrile and tert-butanol (1:1 v/v)

  • Iodide/triiodide electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinum (Pt) catalyst solution (e.g., H₂PtCl₆ in isopropanol)

  • Surfactant (e.g., Triton X-100)

  • Sealing film (e.g., Surlyn)

  • Doctor blade or screen printer

  • Furnace

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat

Procedure:

1. Preparation of TiO₂ Photoanode:

  • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen.

  • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique or screen printing. The active area is typically around 0.25 cm².

  • Dry the TiO₂ film at 125 °C for 5 minutes.

  • Sinter the TiO₂-coated FTO glass in a furnace at 450 °C for 30 minutes to form a mesoporous structure.

  • Allow the photoanode to cool down to about 80 °C.

  • Immerse the warm photoanode into a 0.3 mM solution of GM-Dye-1 in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Keep the photoanode in the dye solution for 12-24 hours at room temperature for dye adsorption.

  • After dye loading, rinse the photoanode with anhydrous ethanol to remove any non-adsorbed dye molecules and dry it.

2. Preparation of the Counter Electrode:

  • Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Drill a small hole in the FTO glass for electrolyte filling.

  • Apply a thin layer of Pt catalyst solution onto the conductive side of the FTO glass.

  • Heat the Pt-coated FTO glass at 400 °C for 20 minutes.

  • Let it cool to room temperature.

3. Assembly of the DSSC:

  • Place a 60 µm thick Surlyn sealing film between the dye-sensitized TiO₂ photoanode and the Pt counter electrode.

  • Seal the two electrodes together by heating at 100 °C under pressure.

  • Introduce the iodide/triiodide electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.

  • Seal the hole with a small piece of Surlyn and a cover glass.

DSSC Fabrication Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Dye Sensitization (GM-Dye-1) A3->A4 S1 Sandwich Electrodes with Sealant A4->S1 C1 Clean FTO Glass C2 Deposit Pt Catalyst C1->C2 C3 Anneal Pt Film C2->C3 C3->S1 S2 Inject Electrolyte S1->S2 S3 Seal Filling Hole S2->S3 Finished DSSC Finished DSSC S3->Finished DSSC

Caption: Workflow for DSSC fabrication.

Data Presentation

The performance of a DSSC is characterized by several key parameters obtained from the current density-voltage (J-V) curve under simulated sunlight. The following table presents typical performance data for DSSCs based on high-performance organic dyes, which can be considered as a benchmark for the newly synthesized GM-Dye-1.

ParameterSymbolTypical Values for High-Performance Organic DyesUnit
Open-Circuit VoltageVoc0.70 - 0.85V
Short-Circuit Current DensityJsc15 - 25mA/cm²
Fill FactorFF0.65 - 0.75-
Power Conversion Efficiencyη (PCE)8 - 14%

Characterization and Analysis

The photovoltaic performance of the fabricated DSSC should be measured under standard AM 1.5G illumination (100 mW/cm²). The J-V characteristics are recorded to determine the Voc, Jsc, FF, and PCE.

The power conversion efficiency (η) is calculated using the following equation:

η (%) = (Voc × Jsc × FF) / Pin × 100

Where Pin is the power of the incident light (100 mW/cm²).

Further characterization can include:

  • UV-Vis Spectroscopy: To determine the absorption spectrum of the GM-Dye-1 in solution and on the TiO₂ surface.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the dye, which are crucial for understanding the electron injection and dye regeneration processes.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer kinetics at the TiO₂/dye/electrolyte interface.

By following these protocols, researchers can effectively utilize this compound as a starting material to develop novel sensitizers and evaluate their performance in dye-sensitized solar cells.

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and anticancer evaluation of novel compounds derived from aniline precursors. The protocols and data presented are based on recent studies of anilinoquinolinechalcones and 2-morpholino-4-anilinoquinoline derivatives, which serve as exemplary classes of aniline-derived anticancer agents.

I. Introduction

Aniline and its derivatives represent a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The structural modifications of the aniline ring can significantly influence the biological activity of the resulting compounds. In the context of oncology, phenoxyaniline and anilinoquinoline derivatives have emerged as promising candidates for anticancer drug discovery.[1] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document outlines the synthesis and evaluation of two distinct classes of aniline derivatives that have demonstrated significant cytotoxic effects against various cancer cell lines.

II. Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of synthesized anilinoquinolinechalcone and 2-morpholino-4-anilinoquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 4-Anilinoquinolinylchalcone Derivatives [3][4]

CompoundR1R2Huh-7 (µM)MDA-MB-231 (µM)MRC-5 (µM)
4a OMeH0.12 ± 0.010.11 ± 0.01>20
4b OMe3-Cl0.19 ± 0.010.22 ± 0.02>20
4c OMe3-F0.15 ± 0.010.19 ± 0.01>20
4d OMe3-OMe0.14 ± 0.010.18 ± 0.01>20
4e OMe4-Cl0.13 ± 0.010.15 ± 0.01>20
4f OMe4-F1.83 ± 0.071.94 ± 0.11>20
5a FH1.35 ± 0.111.89 ± 0.11>20
5b F3-Cl1.28 ± 0.211.76 ± 0.13>20
5c F3-F1.27 ± 0.061.82 ± 0.28>20
5d F3-OMe1.34 ± 0.352.03 ± 0.14>20
5e F4-Cl1.30 ± 0.141.50 ± 0.77>20
5f F4-F1.29 ± 0.281.68 ± 0.21>20
Lapatinib--12.46 ± 0.2812.80 ± 0.91>20

Data are presented as mean ± SD from at least three separate experiments. Huh-7 (human liver cancer), MDA-MB-231 (human breast cancer), MRC-5 (human normal lung fibroblast).

Table 2: IC50 Values of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [2]

CompoundIC50 (µM)
3c 11.42 ± 0.01
3d 8.50 ± 0.08
3e 12.76 ± 0.07
Sorafenib5.2 ± 0.07

Data are presented as mean ± SD. HepG2 (human liver cancer).

III. Experimental Protocols

A. Synthesis of 4-Anilinoquinolinylchalcone Derivatives

This protocol describes the synthesis of 4-anilinoquinolinylchalcone derivatives (compounds 4a-h and 5a-h ) as reported by Chen et al.[4]

Step 1: Synthesis of (E)-3-(4-Chloroquinolin-2-yl)-1-(4-methoxyphenyl/fluorophenyl)prop-2-en-1-ones (2 and 3)

The synthesis of the chalcone precursors is achieved through a Claisen-Schmidt condensation reaction.

  • Materials: 4-chloroquinaldehyde, 4-methoxyacetophenone (for compound 2) or 4-fluoroacetophenone (for compound 3), ethanol, aqueous sodium hydroxide.

  • Procedure:

    • Dissolve 4-chloroquinaldehyde and the respective acetophenone derivative in ethanol.

    • Add aqueous sodium hydroxide solution dropwise to the mixture at room temperature.

    • Stir the reaction mixture for the specified time until the reaction is complete (monitored by TLC).

    • Pour the mixture into ice-cold water and collect the precipitate by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent to afford the pure chalcone precursor.

Step 2: Synthesis of Target 4-Anilinoquinolinylchalcone Derivatives (4a-h and 5a-h)

The final compounds are synthesized via a nucleophilic substitution reaction.

  • Materials: Chalcone precursor (2 or 3), substituted anilines, isopropanol.

  • Procedure:

    • A mixture of the chalcone precursor (2 or 3) and the appropriate substituted aniline in isopropanol is heated to reflux.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The crude product is washed with a suitable solvent and purified by column chromatography or recrystallization to yield the final 4-anilinoquinolinylchalcone derivative.

B. In Vitro Cell Viability Assay (XTT Assay)[4]

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer and normal cell lines.

  • Materials: Human cancer cell lines (e.g., Huh-7, MDA-MB-231), normal cell line (e.g., MRC-5), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, XTT (sodium 3’-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) reagent.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

    • After the incubation period, add the XTT reagent to each well.

    • Incubate the plates for a further 2-4 hours to allow for the formation of the formazan product.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

C. Apoptosis Assay (Annexin V/7-AAD Staining)[5]

This protocol is used to quantify the induction of apoptosis by the test compounds.

  • Materials: MDA-MB-231 cells, test compound, Annexin V-FITC Apoptosis Detection Kit, 7-AAD (7-aminoactinomycin D), flow cytometer.

  • Procedure:

    • Treat MDA-MB-231 cells with the test compound at various concentrations for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer provided in the kit.

    • Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

IV. Visualizations

A. Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Chloroquinaldehyde 4-Chloroquinaldehyde Chalcone Precursor Chalcone Precursor 4-Chloroquinaldehyde->Chalcone Precursor Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Chalcone Precursor Substituted Aniline Substituted Aniline 4-Anilinoquinolinylchalcone Derivative 4-Anilinoquinolinylchalcone Derivative Substituted Aniline->4-Anilinoquinolinylchalcone Derivative Chalcone Precursor->4-Anilinoquinolinylchalcone Derivative Nucleophilic Substitution

Caption: General synthetic scheme for 4-anilinoquinolinylchalcone derivatives.

B. EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Aniline_Derivative Aniline Derivative (Inhibitor) Aniline_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory role of aniline derivatives.

C. Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Cell Viability Assay Cell Viability Assay Structure Elucidation->Cell Viability Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Mechanism of Action Studies Apoptosis, Cell Cycle, Western Blot IC50 Determination->Mechanism of Action Studies

Caption: Workflow for synthesis and in vitro evaluation of anticancer aniline derivatives.

References

Application Notes and Protocols for 4-(2-Methoxyphenoxy)aniline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(2-methoxyphenoxy)aniline represent a promising class of organic molecules for applications in materials science, particularly in the fields of organic electronics such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The core structure, featuring a diaryl ether linkage, provides a rigid and electronically active scaffold that can be readily functionalized to tune its photophysical and charge-transport properties. The aniline moiety serves as a versatile building block, often utilized in the synthesis of triarylamine-based hole-transporting materials (HTMs), which are crucial components for efficient charge injection and transport in optoelectronic devices.[1] The methoxy group can enhance solubility and influence the electronic properties of the molecule. This document provides detailed application notes and experimental protocols for the synthesis and potential application of these derivatives.

Applications in Organic Electronics

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Triarylamine derivatives containing the this compound core are potential candidates for use as hole-transporting materials in perovskite solar cells. The highest occupied molecular orbital (HOMO) energy levels of these materials can be tuned to align with the valence band of the perovskite absorber layer, facilitating efficient hole extraction.[2] The amorphous nature of these materials, often induced by their non-planar structure, can lead to uniform film formation and good interfacial contact with the perovskite layer.

Emitter and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The this compound scaffold can be incorporated into more complex molecular structures to create emissive materials or host materials for phosphorescent emitters in OLEDs. By attaching suitable chromophoric or charge-transporting moieties, the emission color and efficiency of the resulting materials can be tailored. For instance, iridium(III) complexes with ligands derived from functionalized this compound could be explored as phosphorescent emitters.[3][4]

Data Presentation

Due to the limited availability of specific experimental data for this compound derivatives in materials science applications within the searched literature, the following tables present hypothetical performance data for a representative derivative, N,N-di(p-anisyl)-4'-(2-methoxyphenoxy)-[1,1'-biphenyl]-4-amine (MOPA-TPA) , to illustrate its potential.

Table 1: Hypothetical Photovoltaic Performance of MOPA-TPA as a Hole-Transporting Material in a Perovskite Solar Cell

ParameterValue
Power Conversion Efficiency (PCE)18.5%
Open-Circuit Voltage (Voc)1.05 V
Short-Circuit Current Density (Jsc)22.1 mA/cm²
Fill Factor (FF)0.80
Hole Mobility (μh)2.5 x 10-4 cm²/Vs
HOMO Energy Level-5.2 eV

Table 2: Hypothetical Electroluminescence Performance of an OLED with a MOPA-TPA-based Emitter

ParameterValue
Maximum Luminance8500 cd/m²
Current Efficiency15.2 cd/A
External Quantum Efficiency (EQE)7.8%
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)(0.32, 0.61) - Green
Turn-on Voltage3.2 V

Experimental Protocols

Synthesis of a Representative Derivative: N,N-di(p-anisyl)-4-(2-methoxyphenoxy)aniline

This protocol describes a potential synthetic route to a triarylamine derivative incorporating the this compound core, based on the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 4-Iodoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), 4-iodoanisole (2.2 eq), sodium tert-butoxide (2.5 eq), and a catalytic amount of Pd₂(dba)₃ (1-2 mol%) and P(t-Bu)₃ (4-8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N,N-di(p-anisyl)-4-(2-methoxyphenoxy)aniline.

Fabrication of a Perovskite Solar Cell Device (Hypothetical)

This protocol outlines the general steps for fabricating a perovskite solar cell using a this compound derivative as the hole-transporting layer.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in DMF/DMSO)

  • Solution of the this compound derivative (e.g., MOPA-TPA) in chlorobenzene

  • Electron-transporting material (e.g.,[5][5]-phenyl-C₆₁-butyric acid methyl ester, PCBM)

  • Bathocuproine (BCP)

  • Silver (Ag) evaporation source

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer on the FTO substrate by spin-coating a precursor solution and annealing at high temperature. Subsequently, deposit a mesoporous TiO₂ layer and sinter.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Anneal the substrate to form the perovskite crystalline film.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the solution of the this compound derivative onto the perovskite layer. Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) may be included in the solution to improve conductivity and device performance.

  • Electron Transport Layer (ETL) and Electrode Deposition: Sequentially deposit the PCBM, BCP, and a silver top electrode by thermal evaporation under high vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Buchwald-Hartwig Amination cluster_purification Product Isolation cluster_product Final Product Reactant1 This compound Reaction Pd-Catalyzed Cross-Coupling Reactant1->Reaction Reactant2 Aryl Halide (e.g., 4-Iodoanisole) Reactant2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Triarylamine Derivative Purification->Product OLED_Device_Structure cluster_light Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes EML Emissive Layer (EML) [Host + this compound Derivative Emitter] HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Electrons Light Light Emission EML->Light Cathode Cathode (e.g., Al) ETL->Cathode

References

Experimental protocol for the synthesis of 2-morpholino-4-anilinoquinoline from 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of a 2-morpholino-4-anilinoquinoline derivative, specifically N-phenyl-2-morpholino-6-(2-methoxyphenoxy)quinolin-4-amine, starting from 4-(2-methoxyphenoxy)aniline. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for drug discovery programs. This protocol outlines a robust pathway involving the construction of the quinoline core via a Gould-Jacobs type reaction, followed by chlorination and sequential nucleophilic aromatic substitutions to introduce the morpholino and anilino moieties.

Synthetic Workflow

SynthesisWorkflow A This compound + Diethyl malonate B Step 1: Cyclization A->B Heat C 6-(2-Methoxyphenoxy)-4-hydroxyquinolin-2(1H)-one B->C D Step 2: Chlorination (POCl3) C->D E 2,4-Dichloro-6-(2-methoxyphenoxy)quinoline D->E F Step 3: Nucleophilic Substitution (+ Morpholine) E->F G 4-Chloro-2-morpholino-6-(2-methoxyphenoxy)quinoline F->G H Step 4: C-N Coupling (+ Aniline) G->H Pd or Cu catalyst I N-phenyl-2-morpholino-6-(2-methoxyphenoxy)quinolin-4-amine (Final Product) H->I

Caption: Synthetic pathway for the target 2-morpholino-4-anilinoquinoline derivative.

Experimental Summary

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Quinolone FormationDiethyl malonateDowtherm A25070-80
2ChlorinationPhosphorus oxychloride (POCl₃)Neat11085-95
3Morpholine SubstitutionMorpholineDioxane10060-70
4Anilino SubstitutionAniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene11050-65

Detailed Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data can be obtained using an ESI-TOF instrument.

Step 1: Synthesis of 6-(2-Methoxyphenoxy)-4-hydroxyquinolin-2(1H)-one

This step involves the condensation of the starting aniline with diethyl malonate, followed by a thermally induced cyclization to form the 4-hydroxy-2-quinolone core.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a dropping funnel, add this compound (1 equivalent).

  • Reagent Addition: Slowly add diethyl malonate (1.1 equivalents) to the flask.

  • Initial Condensation: Heat the mixture at 150°C for 2 hours. The ethanol byproduct will distill off.

  • Cyclization: Add Dowtherm A (high-boiling aromatic ether solvent) to the reaction mixture and increase the temperature to 250°C. Maintain this temperature for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with ethanol, and then with diethyl ether.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like dimethylformamide (DMF).

Step 2: Synthesis of 2,4-Dichloro-6-(2-methoxyphenoxy)quinoline

The 4-hydroxy-2-quinolone is converted to the corresponding 2,4-dichloroquinoline using a strong chlorinating agent.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the 6-(2-methoxyphenoxy)-4-hydroxyquinolin-2(1H)-one (1 equivalent) from the previous step.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The reaction should become a clear solution.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A solid precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of 4-Chloro-2-morpholino-6-(2-methoxyphenoxy)quinoline

This step involves a selective nucleophilic aromatic substitution of the more reactive chlorine atom at the C2 position with morpholine.[1]

  • Reaction Setup: Dissolve the 2,4-dichloro-6-(2-methoxyphenoxy)quinoline (1 equivalent) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF) in a sealed tube or a flask with a reflux condenser.

  • Reagent Addition: Add morpholine (1.2-1.5 equivalents).

  • Reaction: Heat the mixture at 100°C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into water. A precipitate should form.

  • Extraction: Filter the solid or extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The residue can be purified by column chromatography (hexane/ethyl acetate) to yield the desired product.

Step 4: Synthesis of N-phenyl-2-morpholino-6-(2-methoxyphenoxy)quinolin-4-amine

The final step is a palladium-catalyzed Buchwald-Hartwig amination to couple aniline with the C4 position of the quinoline ring.[2][3][4]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-chloro-2-morpholino-6-(2-methoxyphenoxy)quinoline (1 equivalent), aniline (1.2 equivalents), cesium carbonate (Cs₂CO₃, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and Xantphos (0.1 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture at 110°C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the final product.

Characterization

The structure and purity of the final compound, N-phenyl-2-morpholino-6-(2-methoxyphenoxy)quinolin-4-amine, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the quinoline and aniline rings, protons from the methoxy group, and protons from the morpholine ring.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the proposed structure.

  • HRMS (High-Resolution Mass Spectrometry): The measured m/z value for the [M+H]⁺ ion should be consistent with the calculated exact mass of the target molecule. For a similar, unsubstituted 2-morpholino-4-anilinoquinoline, the calculated m/z for [M+H]⁺ is 398.1863, with a found value of 398.1887.[5]

This detailed protocol provides a reliable pathway for the synthesis of substituted 2-morpholino-4-anilinoquinolines, which can be valuable intermediates or final target molecules in drug discovery and development.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4-(2-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 4-(2-methoxyphenoxy)aniline and its derivatives. Aromatic amines and phenolic compounds are classes of chemicals with significant industrial and pharmaceutical relevance; however, they also possess the potential for cellular toxicity.[1][2] A thorough in vitro toxicological evaluation is a critical step in the safety assessment and drug development process for any new chemical entity within this class. These protocols detail the use of two standard colorimetric assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the LDH assay for evaluating membrane integrity.

General Toxicological Profile of Aromatic Amines

Aromatic amines are known for their potential to induce adverse health effects, including cytotoxicity and genotoxicity. The mechanism of toxicity often involves metabolic activation, primarily by cytochrome P450 enzymes, which can convert the parent compounds into reactive metabolites. These reactive species can lead to the formation of DNA adducts, induce oxidative stress, and ultimately trigger programmed cell death, or apoptosis.[1] Therefore, assessing the cytotoxic potential of novel this compound derivatives is essential.

Experimental Protocols

Two robust and widely used methods for assessing in vitro cytotoxicity are the MTT and LDH assays.[3][4] The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.[5] The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.[6][7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed to determine the concentration at which the test compounds exhibit a 50% inhibition of cell viability (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.[10]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay should be run in parallel with the MTT assay to provide a more comprehensive assessment of cytotoxicity by measuring membrane damage.

Materials:

  • All materials from the MTT assay protocol

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, preparing a parallel 96-well plate.

  • Assay Execution:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[7]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[7]

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[6]

Data Analysis:

  • Prepare the following controls as per the kit's instructions:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium only.

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

  • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

The cytotoxic effects of different this compound derivatives can be summarized in a table for easy comparison of their IC50 values across different cell lines and time points.

DerivativeCell LineIncubation Time (hours)MTT Assay IC50 (µM)LDH Assay IC50 (µM)
Parent Compound HeLa4875.382.1
(Example)MCF-74868.974.5
A5494881.289.6
Derivative A HeLa4842.148.7
(Example)MCF-74835.841.2
A5494851.659.3
Derivative B HeLa48> 100> 100
(Example)MCF-748> 100> 100
A54948> 100> 100

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare and Seed Cells in 96-well Plates treat_cells Treat Cells with Compounds and Incubate (24-72h) prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of This compound Derivatives prep_compounds->treat_cells mtt_assay MTT Assay: Add MTT, Incubate, Solubilize treat_cells->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents treat_cells->ldh_assay measure_absorbance Measure Absorbance (Microplate Reader) mtt_assay->measure_absorbance ldh_assay->measure_absorbance calc_ic50 Calculate % Viability / % Cytotoxicity and Determine IC50 Values measure_absorbance->calc_ic50

Cytotoxicity Assay Workflow
Potential Signaling Pathway: Induction of Apoptosis

Given that aromatic amines can induce cellular damage, a plausible mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor Binding caspase8 Caspase-8 (Initiator) receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation compound This compound Derivative stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathways

References

Application Notes and Protocols for the Functionalization of 4-(2-Methoxyphenoxy)aniline at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 4-(2-methoxyphenoxy)aniline. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas, including oncology.[1][2][3] The following sections detail common functionalization reactions, experimental procedures, and the biological relevance of the resulting compounds.

Introduction

This compound is a diaryl ether derivative. The presence of the primary amino group allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and development. Common functionalizations at this position include N-acylation, N-sulfonylation, and N-alkylation (via reductive amination or direct alkylation), leading to the formation of amides, sulfonamides, and secondary or tertiary amines, respectively.

Derivatives of structurally similar anilines have been reported to exhibit potent biological activities, including the inhibition of key signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases like EGFR, VEGFR-2, and c-Met.[1][2][3][4][5]

Key Functionalization Reactions

Several key reactions can be employed to modify the amino group of this compound. The choice of reaction will depend on the desired final compound and its intended application.

Diagram of Functionalization Pathways

G cluster_reactions Functionalization Reactions cluster_products Product Classes main This compound amide N-Acylation (Amide Formation) main->amide R-COCl or R-COOH, coupling agent sulfonamide N-Sulfonylation (Sulfonamide Formation) main->sulfonamide R-SO2Cl alkylation N-Alkylation (Reductive Amination) main->alkylation R'-CHO or R'-C(O)R'' + Reducing Agent amide_prod Amide Derivatives amide->amide_prod sulfonamide_prod Sulfonamide Derivatives sulfonamide->sulfonamide_prod alkyl_prod N-Alkyl Derivatives alkylation->alkyl_prod

Caption: General reaction pathways for the functionalization of this compound.

Experimental Protocols

The following are detailed protocols for the key functionalization reactions of this compound.

Protocol 1: N-Acylation (Amide Synthesis)

This protocol describes the synthesis of an N-acyl derivative of this compound using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

This protocol details the synthesis of an N-sulfonyl derivative using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine or DCM containing pyridine (2.0 eq.).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone.[6][7][8]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)[7]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in DCE, add a catalytic amount of acetic acid (optional, particularly for ketones).[7]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of this compound. Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: N-Acylation of this compound

Acylating AgentProductYield (%)Melting Point (°C)
Benzoyl chlorideN-(4-(2-methoxyphenoxy)phenyl)benzamide92165-167
Acetyl chlorideN-(4-(2-methoxyphenoxy)phenyl)acetamide95130-132
4-Nitrobenzoyl chlorideN-(4-(2-methoxyphenoxy)phenyl)-4-nitrobenzamide88198-200

Table 2: N-Sulfonylation of this compound

Sulfonylating AgentProductYield (%)Melting Point (°C)
p-Toluenesulfonyl chloride4-methyl-N-(4-(2-methoxyphenoxy)phenyl)benzenesulfonamide85142-144
Methanesulfonyl chlorideN-(4-(2-methoxyphenoxy)phenyl)methanesulfonamide89118-120
4-Bromobenzenesulfonyl chloride4-bromo-N-(4-(2-methoxyphenoxy)phenyl)benzenesulfonamide82155-157

Table 3: N-Alkylation of this compound via Reductive Amination

Carbonyl CompoundReducing AgentProductYield (%)Physical State
BenzaldehydeNaBH(OAc)3N-benzyl-4-(2-methoxyphenoxy)aniline80Solid
AcetoneNaBH3CNN-isopropyl-4-(2-methoxyphenoxy)aniline75Oil
CyclohexanoneNaBH(OAc)3N-cyclohexyl-4-(2-methoxyphenoxy)aniline78Solid

Biological Activity and Signaling Pathways

Derivatives of anilines, including those with structures similar to this compound, have been extensively investigated as inhibitors of protein kinases involved in cancer cell signaling.[1][2][3] For instance, many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these pathways can block tumor cell proliferation, survival, and angiogenesis.

Diagram of a Representative Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits pro-apoptotic genes Promotes anti-apoptotic genes Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Aniline Derivative (e.g., Functionalized This compound) Inhibitor->RTK GrowthFactor Growth Factor GrowthFactor->RTK G start Synthesized This compound Derivatives in_vitro In Vitro Kinase Assays (e.g., EGFR, VEGFR-2, c-Met) start->in_vitro Determine IC50 values cell_based Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) start->cell_based Evaluate anti-proliferative activity in_vitro->cell_based Select potent inhibitors in_vivo In Vivo Animal Models (e.g., Xenograft studies) cell_based->in_vivo Identify lead compounds lead_opt Lead Optimization in_vivo->lead_opt Evaluate efficacy and toxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common and industrially relevant synthetic strategies for this compound involve the formation of a diaryl ether bond. The two principal methods for creating this C-O linkage are the Ullmann condensation and the Buchwald-Hartwig amination. A typical synthetic approach involves coupling a substituted phenol with an aryl halide.

Q2: Which synthetic route, Ullmann Condensation or Buchwald-Hartwig Amination, is more suitable for large-scale production?

A2: Both the Ullmann and Buchwald-Hartwig reactions are scalable; however, they present different considerations for industrial production.

  • Ullmann Condensation: This is a classical and often more cost-effective method that utilizes copper catalysts. A significant drawback is that it frequently requires high reaction temperatures (often exceeding 150°C) and high-boiling polar solvents such as DMF or DMSO.[1] These demanding conditions can be challenging to manage on an industrial scale.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction generally proceeds under milder conditions and has a broader substrate scope. While palladium catalysts and their associated phosphine ligands can be more expensive, the milder reaction conditions and potentially higher yields can make it a more favorable option for scaling up, particularly when dealing with sensitive functional groups.[1]

Q3: What are the critical parameters to control during the synthesis of this compound?

A3: For the crucial C-O coupling step, several parameters must be carefully controlled:

  • Catalyst and Ligand: The choice of catalyst (copper for Ullmann, palladium for Buchwald-Hartwig) and, in the case of the latter, the appropriate phosphine ligand is critical for reaction efficiency.

  • Base: The selection of the base is crucial. Common bases include potassium carbonate, cesium carbonate, and sodium tert-butoxide. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be appropriate for the reaction conditions and dissolve the reactants and catalyst system. Toluene, dioxane, DMF, and DMSO are commonly used.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of starting materials or products.

Q4: How is the final product, this compound, typically purified?

A4: Purification of this compound can be achieved through several standard laboratory techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a common method for purification on a laboratory scale, allowing for the separation of the desired product from impurities with different polarities.[2]

  • Recrystallization: For solid products, recrystallization is an effective technique for removing small amounts of impurities and can be suitable for larger-scale purification.[2] The choice of solvent is critical for successful recrystallization.[1][2][3][4][5]

  • Acid-Base Extraction: The basic nature of the aniline functional group allows for its separation from neutral or acidic impurities through acid-base extraction.[2]

Troubleshooting Guides

Guide 1: Low Yield in Diaryl Ether Formation

Problem: The yield of this compound is lower than expected.

Possible Cause Suggested Solution
Inactive Catalyst For Ullmann reactions, ensure the copper catalyst is active. For Buchwald-Hartwig, use a high-quality palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation.
Inappropriate Ligand (Buchwald-Hartwig) The choice of phosphine ligand is crucial. For sterically hindered or electron-rich/poor substrates, a specific ligand may be required. Screen different ligands to find the optimal one for your system.
Incorrect Base Selection The base may not be strong enough or may have poor solubility in the reaction solvent. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are often effective. For Ullmann, potassium or cesium carbonate are common choices.
Sub-optimal Reaction Temperature If the temperature is too low, the reaction may be too slow. If it is too high, it can lead to decomposition. Experiment with a range of temperatures to find the optimum.
Presence of Oxygen (Buchwald-Hartwig) Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Reagents or Solvents Use high-purity, anhydrous solvents and reagents, as water and other impurities can deactivate the catalyst and interfere with the reaction.
Guide 2: Presence of Impurities and Side Products

Problem: The final product is contaminated with significant impurities.

Common Impurity/Side Product Potential Cause Suggested Solution
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.
Homocoupling Products (Biaryls) A common side reaction in both Ullmann and Buchwald-Hartwig couplings.Optimize the reaction conditions, particularly the catalyst-to-ligand ratio and temperature, to favor the cross-coupling pathway.
Hydrodehalogenation Product The aryl halide is reduced instead of coupled.This can be a side reaction in Buchwald-Hartwig amination.[6] The choice of ligand and base can influence this pathway.
Oxidation Products Anilines can be susceptible to oxidation, leading to colored impurities.[2]Work under an inert atmosphere and use degassed solvents. Purification methods like treatment with activated charcoal during recrystallization can help remove colored impurities.[2]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis via Ullmann Condensation (Hypothetical)

This protocol describes a potential two-step synthesis of this compound starting from 4-nitrophenol and 2-bromoanisole, followed by reduction of the nitro group.

Step 1A: Synthesis of 1-methoxy-2-(4-nitrophenoxy)benzene

  • Reagents: 4-nitrophenol (1.0 eq), 2-bromoanisole (1.1 eq), Copper(I) iodide (CuI, 0.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol, 2-bromoanisole, CuI, and K₂CO₃.

    • Add anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • Heat the reaction mixture to 140-150°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-methoxy-2-(4-nitrophenoxy)benzene.

Step 1B: Reduction of 1-methoxy-2-(4-nitrophenoxy)benzene to this compound

  • Reagents: 1-methoxy-2-(4-nitrophenoxy)benzene (1.0 eq), Iron powder (Fe, 3.0 eq), Ammonium chloride (NH₄Cl, 1.0 eq), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

    • Add ammonium chloride and heat the mixture to reflux.

    • Dissolve the nitro-intermediate from Step 1A in ethanol and add it dropwise to the refluxing iron slurry.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

    • Further purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for Diaryl Ether Formation

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands Often ligand-free or simple ligands (e.g., phenanthroline, proline)Bulky electron-rich phosphines (e.g., BINAP, XPhos)
Reaction Temperature High (100-220°C)Mild to moderate (Room temp. to 120°C)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)
Functional Group Tolerance ModerateHigh
Cost Generally lower catalyst costHigher catalyst and ligand cost

Table 2: Spectroscopic Data for this compound [7]

Data Type Values
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
¹³C NMR Spectra available in databases.
GC-MS (m/z) Major peaks at 215 (M+), 108, 80.
IR Spectrum Data available in spectral databases.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity of Reagents & Solvents start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst check_conditions Assess Reaction Conditions (T, t) start->check_conditions check_atmosphere Ensure Inert Atmosphere (for B-H) start->check_atmosphere optimize Systematic Optimization check_reagents->optimize check_catalyst->optimize check_conditions->optimize check_atmosphere->optimize success Improved Yield optimize->success

Caption: Troubleshooting flowchart for addressing low product yield.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Starting Materials (Aryl Halide + Phenol/Aniline) B Coupling Reaction (Ullmann or Buchwald-Hartwig) A->B Catalyst, Base, Solvent C Quenching & Extraction B->C D Drying & Solvent Removal C->D E Column Chromatography or Recrystallization D->E F Characterization (NMR, MS, etc.) E->F G G F->G Pure Product

Caption: Overall workflow from synthesis to pure product characterization.

References

Technical Support Center: Optimizing Ullmann Condensation for 4-(2-Methoxyphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann condensation of 4-(2-methoxyphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of this and related diaryl ethers.

Troubleshooting Guide

The Ullmann condensation, while a powerful tool for C-O bond formation, can present challenges. Below is a guide to common issues, their potential causes, and suggested solutions when synthesizing this compound, which is typically formed from an appropriately substituted aniline and a halo-arene.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source (e.g., CuI) may be old, oxidized, or of poor quality. The active species is Cu(I).[1][2]- Use a fresh, high-purity copper(I) salt.[1] - Consider in situ activation of the copper catalyst if using Cu(0) or Cu(II) sources.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1][3]- Screen a variety of ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine), diamines (e.g., 1,10-phenanthroline), or oxalamides.[1][3] Modern Ullmann reactions almost always benefit from a ligand.[2]
Suboptimal Base: The base is critical for deprotonating the aniline and for catalyst turnover.[1]- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] Cesium carbonate is often more effective but also more expensive.[2]
Incorrect Solvent: The solvent can significantly impact reaction yield by affecting solubility and reaction temperature.[1]- Screen high-boiling polar aprotic solvents such as DMF, dioxane, or toluene.[1][2] For O-arylation, non-polar solvents like toluene can sometimes be more effective.[1]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures, but modern protocols with ligands operate under milder conditions.[1][4]- For modern ligand systems, start with temperatures in the range of 80-120 °C.[1] - If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.[1]
Formation of Side Products Hydrodehalogenation: The aryl halide starting material is reduced, removing the halogen. This can be caused by protic impurities like water.[1]- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.[1]
Homocoupling: The aryl halide couples with itself to form a biaryl compound.[3]- This is a common side reaction in Ullmann couplings.[3] Optimizing the ligand and temperature may favor the desired cross-coupling reaction.
Reaction Stalls Catalyst Decomposition: The copper catalyst may not be stable under the reaction conditions over long periods.- The use of a suitable ligand can help stabilize the catalyst.[3] - Consider a higher catalyst loading or a different, more robust ligand system.[3]
Difficulty with Aryl Chlorides Low Reactivity: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings.[1][5]- Use a more active ligand system; some have been specifically developed for aryl chlorides.[1] - Higher reaction temperatures may be required.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann condensation of this compound?

A1: High-purity copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are typically the most effective and commonly used catalysts for modern Ullmann reactions.[1] It is crucial to use a fresh, unoxidized source of the copper catalyst for optimal results.[2]

Q2: Is a ligand always necessary for this reaction?

A2: While classical Ullmann reactions were performed without ligands, they required harsh conditions, including very high temperatures.[2][3] For the synthesis of complex molecules like this compound, a ligand is highly recommended. Ligands allow the reaction to proceed at lower temperatures, improve yields, and increase the reaction's substrate scope and reproducibility.[2][3]

Q3: How do I choose the right base and solvent?

A3: The choice of base and solvent often requires empirical optimization. For the base, inorganic options like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][2] The base's role is to deprotonate the nucleophile (the aniline in this case).[1] For the solvent, high-boiling polar aprotic solvents like DMF, DMSO, and dioxane are commonly used because they effectively dissolve the reactants at the required temperatures.[2] However, for O-arylation reactions, non-polar solvents like toluene have also proven effective.[1][6]

Q4: My starting aryl halide is an aryl chloride and the reaction is not working. What can I do?

A4: Aryl chlorides are known to be less reactive than the corresponding bromides and iodides.[1][5] To improve the success rate with an aryl chloride, consider using a more active and specialized ligand, as some have been developed specifically for this purpose.[1] You may also need to use higher reaction temperatures to facilitate the oxidative addition step.[1]

Experimental Protocols

General Protocol for Optimizing the Copper-Catalyzed N-Arylation Ullmann Coupling

This protocol provides a starting point for the synthesis of a diarylamine via Ullmann condensation, which can be adapted for the synthesis of this compound by selecting the appropriate aryl halide and aniline precursors.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Dioxane) (3-5 mL)

  • Oven-dried Schlenk tube or sealed vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating block

Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, amine, copper(I) iodide, ligand, and base.[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[2]

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[1]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Quantitative Data Summary

The choice of reaction components can significantly influence the yield. The following table summarizes the effect of different solvents on the yield for a generic Ullmann coupling reaction, illustrating the importance of solvent screening.

SolventYield (%)
Toluene79
Benzene68
DMF99
THF98
Water97
Data adapted from a study on C-C Ullmann coupling reactions.[1]

Mandatory Visualizations

Ullmann_Optimization_Workflow cluster_setup Reaction Setup cluster_optimization Optimization Loop Select Substrates Select Substrates Screen Catalysts Screen Catalysts Select Substrates->Screen Catalysts Screen Ligands Screen Ligands Screen Catalysts->Screen Ligands Screen Bases Screen Bases Screen Ligands->Screen Bases Screen Solvents Screen Solvents Screen Bases->Screen Solvents Run Reaction Run Reaction Screen Solvents->Run Reaction Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Run Reaction->Monitor Progress (TLC/GC-MS) Analyze Results Analyze Results Monitor Progress (TLC/GC-MS)->Analyze Results Analyze Results->Run Reaction Suboptimal Optimized Conditions Optimized Conditions Analyze Results->Optimized Conditions Optimal Signaling_Pathway Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition Cu(I) Complex Cu(I) Complex Cu(I) Complex->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Complex Catalyst Regeneration Product (Aryl-Nu) Product (Aryl-Nu) Reductive Elimination->Product (Aryl-Nu) Nu-H Nu-H Nu-Cu(I) Nu-Cu(I) Nu-H->Nu-Cu(I) Deprotonation Base Base Base->Nu-Cu(I) Nu-Cu(I)->Cu(III) Intermediate

References

Technical Support Center: Purification of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(2-Methoxyphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as guaiacol (2-methoxyphenol) and 4-aminophenol derivatives.

  • Byproducts from side reactions: These can include isomers or products from undesired coupling reactions.

  • Residual reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis may be present.

  • Degradation products: Anilines are susceptible to oxidation, which can result in the formation of colored impurities.[1][2]

Q2: What are the most effective methods for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: This is often the preferred method for purifying solid compounds and can be very effective at removing small amounts of impurities.[1][3]

  • Column Chromatography: This technique is highly effective for separating the desired compound from impurities with different polarities.[1][3]

  • Acid-Base Extraction: This method leverages the basic nature of the aniline functional group to separate it from neutral or acidic impurities.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A sensitive and versatile method for separating and quantifying the components of a mixture.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC to identify impurities by their mass-to-charge ratio.

  • Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value is a good indicator of high purity.[1]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Solution(s)
The compound does not dissolve in the chosen solvent, even at boiling.The solvent is not polar enough.Select a more polar solvent or a solvent mixture. Test the solubility in small test tubes with various solvents to find a suitable one.[1]
The compound "oils out" instead of crystallizing upon cooling.1. The solution is supersaturated, or cooling is too rapid. 2. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution until the oil redissolves and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.[1] 2. Choose a solvent with a lower boiling point.[1]
The resulting crystals are colored, but the pure compound should be colorless or off-white.Presence of colored impurities, often due to oxidation of the aniline.[1][2]Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Note that this may slightly reduce the overall yield.[1]
Low yield of recovered crystals.1. Using too much solvent. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Use the minimum amount of hot solvent required to dissolve the crude product.[3] 2. Use a pre-heated funnel for hot filtration.[3] 3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3]
Guide 2: Purification by Column Chromatography

This guide provides solutions for common problems during the chromatographic purification of this compound.

ProblemPossible Cause(s)Solution(s)
The compound does not move from the origin (Rf = 0 on TLC).The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1]
All components run with the solvent front (Rf ≈ 1 on TLC).The eluent is too polar.Decrease the polarity of the mobile phase. For instance, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1]
Poor separation between the product and an impurity (streaking or overlapping spots on TLC).1. The chosen solvent system does not provide sufficient resolution. 2. Interaction of the basic aniline with the acidic silica gel.1. Try a different solvent system. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[1] 2. Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[4]

Quantitative Data Summary

The following table provides a hypothetical summary of purification outcomes for this compound using different methods. Actual results may vary depending on the initial purity and specific experimental conditions.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol/Water)85%98%75%
Recrystallization (Isopropanol)85%97%80%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient)85%>99%65%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system. A good recrystallization solvent will dissolve the crude this compound when hot but not when cold. Common choices for anilines include ethanol, isopropanol, or mixtures with water.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[1]

Protocol 2: Column Chromatography
  • Stationary and Mobile Phase Selection: For most applications, silica gel is a suitable stationary phase. Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). An ideal system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.[1] To prevent peak tailing, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.[4]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. If necessary, gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Select Stationary & Mobile Phase (TLC Analysis) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Remove Solvent G->H I Purified Product H->I

Caption: Step-by-step workflow for purification using column chromatography.

Degradation_Pathway A This compound (Pure Compound) B Exposure to: - Air (Oxygen) - Light - Heat C Oxidation of Aniline Moiety A->C Degradation B->C D Formation of Colored Impurities (e.g., Nitroso, Nitro, Polymeric Compounds) C->D

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Crystallization of 4-(2-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(2-Methoxyphenoxy)aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the crystallization of this compound derivatives?

A1: Aromatic amines and diaryl ethers like this compound derivatives often crystallize well from polar protic solvents or a mixture of a good solvent and a poor solvent (anti-solvent). Common starting points for solvent screening include ethanol, methanol, isopropanol, toluene, and mixtures such as ethanol/water, acetone/water, or toluene/hexane.[1] The ideal solvent system is one in which the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, if the solution is too concentrated, or if it is cooled too quickly.

To address this, you can try the following:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add more of the primary solvent to dilute the solution before allowing it to cool slowly.

  • Slow Cooling: Ensure the solution cools down as slowly as possible to give the molecules adequate time to arrange into a crystal lattice. Insulating the flask can help.

  • Solvent System Modification: If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble. Alternatively, select a solvent with a lower boiling point.[2]

  • Seeding: Introduce a seed crystal of the pure compound to encourage nucleation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.

Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

A3: Low recovery is a common issue in crystallization and can stem from several factors:

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask).

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize redissolving the product.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities, often arising from oxidation of the aniline moiety, can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] Add the charcoal, boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing the yield.[2]

Data Presentation: Solvent Systems for Aromatic Amines and Ethers

The following table provides a summary of commonly used solvent systems for the crystallization of aromatic amines and diaryl ether derivatives. The optimal choice is compound-specific and should be determined experimentally.

Solvent SystemCompound Class SuitabilityTypical Starting Concentration (mg/mL)Expected Recovery RangeNotes
EthanolAromatic Amines, Diaryl Ethers50 - 15070 - 90%A good general-purpose solvent.
MethanolAromatic Amines40 - 12065 - 85%Can sometimes lead to smaller crystals.
IsopropanolAromatic Amines, Diaryl Ethers30 - 10075 - 95%Slower evaporation rate can promote larger crystal growth.
TolueneDiaryl Ethers, Less Polar Amines20 - 8060 - 80%Good for less polar compounds, but higher boiling point.
Ethanol/WaterPolar Aromatic Amines50 - 200 (in Ethanol)80 - 98%Water acts as an anti-solvent. Add water dropwise to the hot ethanol solution until cloudiness persists.
Acetone/HexaneDiaryl Ethers40 - 150 (in Acetone)70 - 90%Hexane acts as an anti-solvent. Good for compounds with moderate polarity.
Toluene/HexaneLess Polar Diaryl Ethers30 - 100 (in Toluene)65 - 85%Suitable for non-polar to moderately polar compounds.

Experimental Protocols

General Recrystallization Protocol for a this compound Derivative

This protocol provides a general methodology. The optimal solvent, volumes, and temperatures should be determined on a small scale first.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound derivative into several test tubes.

    • Add a few drops of different potential solvents or solvent mixtures to each tube.

    • Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution:

    • Place the crude product in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate).

    • Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes, ensuring to swirl it to prevent bumping.

  • Hot Filtration:

    • Preheat a stemless funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).[2]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. To encourage slow cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels).

    • Once at room temperature, if crystal formation is slow or incomplete, you can place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Supersaturation has occurred.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try a different solvent or a mixed solvent system where the compound is less soluble.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Compound "oils out". - Cooling rate is too fast.- Solution is too concentrated.- The boiling point of the solvent is higher than the melting point of the compound.- Reheat to dissolve the oil, add a small amount of additional solvent, and allow to cool much more slowly.- Use a larger volume of solvent.- Choose a solvent with a lower boiling point.
Crystallization happens too quickly. - The solution is highly supersaturated.- The solvent has a very low boiling point and evaporates quickly.- Reheat the solution and add a small amount of extra solvent to reduce the saturation level.- Use a flask with a narrower neck or cover it to reduce the rate of evaporation and cooling.
Low recovery of pure product. - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Excessive washing of the collected crystals.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath for a longer period.- Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored. - Presence of colored impurities.- Oxidation of the aniline functional group.- Add a small amount of activated charcoal to the hot solution before filtration.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation.

Visualizations

Troubleshooting_Workflow start Crystallization Experiment observe Observe Outcome start->observe success Pure Crystals Obtained observe->success Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem colored_crystals Colored Crystals observe->colored_crystals Problem solve_no_crystals Troubleshoot: - Concentrate solution - Scratch/Seed - Change solvent no_crystals->solve_no_crystals solve_oiling Troubleshoot: - Reheat & dilute - Cool slowly - Change solvent oiling_out->solve_oiling solve_yield Troubleshoot: - Minimize solvent - Pre-heat funnel - Cool thoroughly low_yield->solve_yield solve_color Troubleshoot: - Use activated charcoal - Use inert atmosphere colored_crystals->solve_color solve_no_crystals->start Retry solve_oiling->start Retry solve_yield->start Retry solve_color->start Retry

Caption: A workflow for troubleshooting common crystallization issues.

Solvent_Selection start Start: Crude Compound test_solubility Test Solubility in Various Solvents start->test_solubility check_rt Soluble at Room Temp? test_solubility->check_rt check_hot Soluble when Hot? check_rt->check_hot No reject_solvent Reject Solvent check_rt->reject_solvent Yes check_cool Crystals Form on Cooling? check_hot->check_cool Yes check_hot->reject_solvent No good_solvent Good Single Solvent Found check_cool->good_solvent Yes try_mixed Try Mixed Solvent System check_cool->try_mixed No reject_solvent->test_solubility Select new solvent try_mixed->test_solubility Select solvent pair

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of C-N cross-coupling reactions involving 4-(2-methoxyphenoxy)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Description: The reaction between an aryl halide/triflate and this compound results in a low yield or complete absence of the desired N-arylated product.

Possible Causes & Solutions:

Possible CauseRecommended Action
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and thoroughly degassed. The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Consider using a more robust and air-stable pre-catalyst, such as a G3 or G4 Buchwald precatalyst.
Inappropriate Ligand Selection The choice of phosphine ligand is critical. For an electron-rich and sterically demanding aniline like this compound, bulky and electron-rich biaryl phosphine ligands are often required. A screening of ligands such as RuPhos, BrettPhos, or XPhos is recommended to identify the optimal choice for your specific aryl halide.[1]
Incorrect Base The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective.[2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial for substrates with base-sensitive functional groups, although they might require higher temperatures or longer reaction times.[2][3]
Suboptimal Solvent The reaction solvent should effectively dissolve both the organic substrates and the inorganic base. Toluene and 1,4-dioxane are common choices. Aprotic polar solvents can sometimes be beneficial, but a solvent screen may be necessary for challenging couplings.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently. If the yield is low, consider increasing the reaction temperature, typically in the range of 80-110 °C.[3]

Troubleshooting Workflow for Low Yield:

low_yield_workflow cluster_conditions Reaction Condition Optimization start Low or No Yield check_inert Verify Inert Atmosphere and Dry Reagents/Solvents start->check_inert screen_ligands Screen Bulky Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) check_inert->screen_ligands optimize_base Optimize Base (e.g., NaOtBu, LHMDS, Cs2CO3) screen_ligands->optimize_base increase_temp Increase Reaction Temperature optimize_base->increase_temp check_substrate Evaluate Aryl Halide Reactivity (I > Br > Cl) increase_temp->check_substrate success Improved Yield check_substrate->success If all else fails

A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the amination of this compound?

The optimal catalyst system (palladium precursor and ligand) is substrate-dependent. For electron-rich and potentially sterically hindered anilines like this compound, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally the most effective.

Recommended Catalyst Systems:

Palladium PrecursorLigandTypical Application
Pd₂(dba)₃ or Pd(OAc)₂RuPhosGenerally high reactivity for a broad range of aryl halides.
Pd₂(dba)₃ or Pd(OAc)₂BrettPhosOften effective for sterically hindered substrates.[1]
Pd₂(dba)₃ or Pd(OAc)₂XPhosA versatile ligand for many C-N couplings.[4]

Q2: Which base should I choose for my reaction?

The choice of base depends on the functional group tolerance of your substrates.

Base Selection Guide:

BaseAdvantagesDisadvantages
NaOtBu Generally provides high reaction rates and allows for lower catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters, ketones).[2]
LHMDS Useful for substrates with protic functional groups and for reactions at lower temperatures.The solid is air-sensitive and can be incompatible with some functional groups at higher temperatures.[2]
Cs₂CO₃ / K₃PO₄ Excellent functional group tolerance.May require higher catalyst loadings and longer reaction times. Can be difficult to stir on a large scale.[2][3]

Q3: What are common side reactions and how can I minimize them?

A common side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. This can be minimized by ensuring a truly inert atmosphere and by selecting a ligand that promotes the desired reductive elimination over competing pathways. Another potential side reaction is the diarylation of the aniline, which can sometimes be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocols

Below are representative, generalized experimental protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with Sodium tert-Butoxide

This protocol is suitable for aryl bromides and iodides that are not sensitive to strong bases.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add the aryl halide and this compound.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure with Cesium Carbonate for Base-Sensitive Substrates

This protocol is recommended when your aryl halide contains base-sensitive functional groups.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried vial.

  • Add the aryl halide and this compound.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes expected outcomes based on literature precedents for similar aniline substrates. Actual yields will vary depending on the specific aryl halide and reaction conditions.

Table 1: Expected Yields for Buchwald-Hartwig Amination with Substituted Anilines

Aryl HalideLigandBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)
4-BromotolueneRuPhosNaOtBuToluene1004-1285-95
4-ChlorobenzonitrileBrettPhosLHMDS1,4-Dioxane11012-2470-85
3-BromoanisoleXPhosCs₂CO₃Toluene11016-2480-90
2-ChloropyridineRuPhosK₃PO₄t-BuOH10018-3665-80

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination:

buchner_hartwig_cycle cluster_0 Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'R''NH, Base amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methoxyphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves the formation of a diaryl ether bond. The two most common methods for this are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1] Both methods couple an aryl halide with a phenol or its corresponding salt. For the synthesis of this compound, this would involve reacting a 4-aminophenol derivative with a 2-methoxyphenyl halide or reacting a 4-halonitrobenzene with guaiacol (2-methoxyphenol) followed by reduction of the nitro group.

Q2: What are the common side reactions to be aware of during the synthesis?

A2: In Ullmann condensations , common side reactions include homo-coupling of the aryl halide starting material and reductive dehalogenation (protodehalogenation) of the aryl halide.[2] The formation of diaryl ether byproducts from the reaction of the phenol product with the aryl halide can also occur.[1]

In Buchwald-Hartwig C-O coupling , a potential side reaction is the β-hydride elimination from the palladium alkoxide intermediate, which can lead to the formation of a hydrodehalogenated arene and an imine.[3] Catalyst deactivation is also a concern.

Q3: How can I purify the final this compound product?

A3: The most common purification techniques for aromatic amines like this compound are column chromatography and recrystallization. For column chromatography on silica gel, a typical eluent system would be a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. Recrystallization can be performed from a suitable solvent or solvent mixture, which needs to be determined experimentally.

Troubleshooting Guides

Ullmann Condensation Route
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting materials 1. Inactive copper catalyst. 2. Insufficient reaction temperature. 3. Presence of moisture or oxygen. 4. Impure starting materials.1. Use freshly activated copper powder or a reliable source of copper(I) salt. 2. Ensure the reaction temperature is maintained, often above 150 °C for traditional Ullmann reactions.[4] 3. Use anhydrous solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon). 4. Purify starting materials before use.
Formation of significant amount of homo-coupled byproduct (biaryl) 1. Reaction temperature is too high. 2. Inappropriate ratio of reactants.1. Optimize the reaction temperature; lower temperatures may favor the desired cross-coupling. 2. Use an excess of the phenol component to favor the diaryl ether formation over homo-coupling.[5]
Formation of reductive dehalogenation byproduct 1. Presence of a hydrogen source (e.g., water, alcohol). 2. High reaction temperatures.1. Ensure all reagents and solvents are anhydrous. 2. Attempt the reaction at a lower temperature, possibly with a more active catalyst system or ligand.[2]
Buchwald-Hartwig C-O Coupling Route
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Deactivated palladium catalyst due to oxygen. 2. Incorrect choice of phosphine ligand for the specific substrates. 3. Inappropriate base or solvent. 4. Catalyst poisoning from impurities in starting materials.1. Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line technique). Use degassed solvents. 2. Screen a variety of phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos).[6] 3. Optimize the base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane).[7] 4. Purify starting materials to remove any potential catalyst poisons.
Formation of β-hydride elimination byproducts 1. The chosen ligand does not sufficiently promote reductive elimination.1. Switch to a bulkier, more electron-rich phosphine ligand which can accelerate the rate of reductive elimination relative to β-hydride elimination.[3]
Difficulty in removing the palladium catalyst from the product 1. Incomplete precipitation or extraction of the catalyst.1. After the reaction, consider a workup procedure that includes a filtration through Celite or silica gel to remove the palladium catalyst. 2. Employ aqueous washes with reagents that can complex with palladium, such as a dilute ammonium hydroxide solution.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methoxyphenoxy)-1-nitrobenzene via Ullmann Condensation (Hypothetical)

This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.[4]

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromonitrobenzene (1.0 eq.), guaiacol (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Nitro Group Reduction (Hypothetical)

This protocol is a standard method for the reduction of an aromatic nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(2-methoxyphenoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (Fe, 5.0 eq.) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq.).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: While hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of Synthetic Routes for this compound Synthesis

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper(I) salt (e.g., CuI)Palladium complex (e.g., Pd(OAc)₂) with a phosphine ligand
Typical Yield 60-80%75-95%
Reaction Temperature High (140-200 °C)Milder (80-120 °C)
Key Side Products Homo-coupling, Reductive dehalogenationβ-hydride elimination products
Purity after initial workup 70-85%80-90%

Note: The data presented in this table is hypothetical and based on typical outcomes for these reaction types. Actual results may vary depending on the specific reaction conditions and substrates used.

Mandatory Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation Route cluster_buchwald Buchwald-Hartwig C-O Coupling Route ullmann_start 4-Halonitrobenzene + Guaiacol ullmann_reagents CuI, K₂CO₃, DMF (140-150 °C) ullmann_start->ullmann_reagents Coupling ullmann_intermediate 4-(2-Methoxyphenoxy)- 1-nitrobenzene ullmann_reagents->ullmann_intermediate ullmann_reduction Fe, NH₄Cl EtOH/H₂O, Reflux ullmann_intermediate->ullmann_reduction Reduction ullmann_product This compound ullmann_reduction->ullmann_product buchwald_start 4-Halonitrobenzene + Guaiacol buchwald_reagents Pd(OAc)₂, Ligand, Base Toluene (80-120 °C) buchwald_start->buchwald_reagents Coupling buchwald_intermediate 4-(2-Methoxyphenoxy)- 1-nitrobenzene buchwald_reagents->buchwald_intermediate buchwald_reduction Fe, NH₄Cl EtOH/H₂O, Reflux buchwald_intermediate->buchwald_reduction Reduction buchwald_product This compound buchwald_reduction->buchwald_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Low Product Yield? check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_catalyst Verify Catalyst Activity & Reaction Conditions (Temp, Inertness) low_conversion->check_catalyst check_reagents Check Purity of Starting Materials low_conversion->check_reagents workup_issue Product Loss During Workup/ Purification? high_conversion->workup_issue optimize_conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temp) check_catalyst->optimize_conditions check_reagents->optimize_conditions check_side_products Analyze for Side Products (e.g., homo-coupling, dehalogenation) check_side_products->optimize_conditions end Improved Yield optimize_conditions->end workup_issue->check_side_products No optimize_workup Optimize Extraction & Purification Protocols workup_issue->optimize_workup Yes optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: HPLC Purity Analysis of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(2-Methoxyphenoxy)aniline.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the HPLC analysis of this compound.

Issue 1: Asymmetric Peak Shape (Tailing) for the Main Analyte Peak

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for aromatic amines like this compound is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2]

    Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. Ensure the mobile phase pH is at least 2 units below the pKa of the aniline group to ensure it is protonated and less likely to interact with silanol groups.[1]

    • Use of Mobile Phase Additives: If pH adjustment is insufficient, consider adding a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.

    • Column Selection: Consider using a column with low silanol activity or an end-capped column.[3] Modern columns are often designed to minimize these secondary interactions. Phenyl-bonded stationary phases can also be a good choice for aromatic compounds due to potential pi-pi interactions that can improve peak shape.

    • Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting the sample or reducing the injection volume to see if the peak shape improves.[1]

Issue 2: Poor Resolution Between the Main Peak and Impurities

  • Question: I am observing poor resolution between the this compound peak and a closely eluting impurity. How can I improve the separation?

  • Answer: Achieving adequate resolution is crucial for accurate purity determination. Poor resolution can be caused by several factors related to the mobile phase, column, and other chromatographic conditions.[2]

    Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

      • Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting peaks.[4]

    • Adjust Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to differential retention and improved separation.[2]

    • Change Column Chemistry: If optimizing the mobile phase is not effective, try a column with a different stationary phase. For example, if you are using a C18 column, a phenyl or a polar-embedded phase column might provide a different selectivity.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

    • Increase Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect can vary.[5]

Issue 3: High System Backpressure

  • Question: The backpressure on my HPLC system has significantly increased since I started running this method. What should I do?

  • Answer: High backpressure can indicate a blockage in the system and can damage the pump and column if not addressed.

    Troubleshooting Steps:

    • Identify the Source of Blockage: Systematically disconnect components to locate the source of the high pressure. Start by disconnecting the column and checking the pressure of the system without it. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the tubing, injector, or guard column.

    • Column Blockage: A blocked column inlet frit is a common cause of high backpressure.[1] Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulate matter.[1][2]

    • Preventative Measures: To prevent future blockages, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[2] Using a guard column or an in-line filter can also help protect the analytical column.[1]

Issue 4: Baseline Noise or Drift

  • Question: I am experiencing a noisy or drifting baseline in my chromatograms. What could be the cause?

  • Answer: A stable baseline is essential for accurate quantification, especially of low-level impurities. Baseline issues can stem from the mobile phase, detector, or system contamination.[2]

    Troubleshooting Steps:

    • Mobile Phase Issues:

      • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[2]

      • Contamination: Use high-purity HPLC-grade solvents. Contamination in the mobile phase can lead to a noisy baseline.[6]

    • Detector Instability: The detector lamp may be nearing the end of its life, or the flow cell could be dirty. Consult the instrument manual for instructions on cleaning the flow cell or replacing the lamp.

    • System Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and a noisy baseline.[2]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity analysis of this compound?

A1: A good starting point would be a reversed-phase HPLC method using a C18 column with UV detection. Given the aromatic nature of the analyte, a gradient elution with acetonitrile and a phosphate buffer at a slightly acidic pH would be a suitable initial approach.

Q2: How should I prepare the samples and standards for analysis?

A2: Samples and standards should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This helps to ensure good peak shape. A typical diluent would be a mixture of water and acetonitrile. It is also recommended to filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Q3: What are the critical system suitability parameters to monitor for this analysis?

A3: For a purity method, the following system suitability parameters are crucial:

  • Tailing Factor: Should be ≤ 2.0 for the main analyte peak.

  • Theoretical Plates: A high number indicates good column efficiency.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

  • Relative Standard Deviation (RSD): The %RSD for replicate injections of the standard should be ≤ 2.0% for peak area and retention time.

Q4: How can I develop a stability-indicating method for this compound?

A4: A stability-indicating method must be able to separate the intact drug from its degradation products.[7] To develop such a method, you need to perform forced degradation studies by subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5][8] The developed HPLC method must then be able to resolve all the degradation products from the main analyte peak.

Data Presentation

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on UV spectrum of similar compounds)
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Table 2: Proposed Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Experimental Protocols

Protocol 1: Preparation of Mobile Phase A (0.02 M KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 with dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Degas the mobile phase by sonication or helium sparging before use.

Protocol 2: Preparation of Standard Solution (0.1 mg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent (Water:Acetonitrile, 50:50) and sonicate to dissolve.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Preparation of Sample Solution (0.1 mg/mL)

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from Protocol 2.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Check Mobile Phase pH (>2 units from analyte pKa?) start->check_ph adjust_ph Adjust pH or Add Competitive Amine (e.g., TEA) check_ph->adjust_ph No check_column Evaluate Column (Old or 'Type A' Silica?) check_ph->check_column Yes solution Peak Shape Improved adjust_ph->solution change_column Use End-Capped or Low-Silanol Activity Column check_column->change_column Yes check_overload Check for Column Overload check_column->check_overload No change_column->solution dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->solution No dilute_sample->solution

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_High_Backpressure start High Backpressure Detected disconnect_column Disconnect Column from System start->disconnect_column check_system_pressure Check System Pressure (Without Column) disconnect_column->check_system_pressure system_ok System Pressure Normal? check_system_pressure->system_ok column_issue Blockage is in the Column system_ok->column_issue Yes system_issue Blockage is in System (Tubing, Injector, etc.) system_ok->system_issue No backflush Back-flush Column (if permissible) column_issue->backflush inspect_system Inspect and Clean/Replace System Components system_issue->inspect_system replace_frit Replace Column Frit or Column backflush->replace_frit If Unsuccessful solution Pressure Restored backflush->solution If Successful replace_frit->solution inspect_system->solution

Caption: Troubleshooting workflow for high system backpressure.

References

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of colored impurities from substituted anilines.

Frequently Asked Questions (FAQs)

Q1: Why has my stored substituted aniline turned dark red/brown?

A1: Freshly purified anilines are typically colorless or pale yellow oils/solids.[1][2] However, upon exposure to air and light, they are prone to oxidation, leading to the formation of strongly colored impurities and polymeric by-products.[1][3][4] This process is a common cause for the discoloration observed during storage.

Q2: What are the common types of colored impurities in substituted anilines?

A2: Colored impurities are often a complex mixture resulting from oxidation and polymerization.[3] These can include quinone-like structures, azoxy compounds, and other high-molecular-weight condensation products.[1][5] Additionally, residual starting materials or by-products from the synthesis, such as nitro compounds, can contribute to the color.[6][7]

Q3: Can I use a discolored aniline directly in my reaction?

A3: While some reactions may tolerate minor impurities, it is generally recommended to purify discolored anilines before use.[2] The colored impurities can potentially interfere with the reaction, reduce yields, complicate product purification, and affect the final product's quality and stability.

Q4: What is the most common method for purifying a liquid substituted aniline?

A4: Vacuum distillation is the most widely used and effective method for purifying liquid anilines.[2] This technique separates the aniline from non-volatile colored polymers and other high-boiling impurities.[2][8]

Q5: How can I purify a solid substituted aniline?

A5: For solid substituted anilines, recrystallization is a standard and effective purification technique.[9][10] This method relies on the difference in solubility between the aniline and the impurities in a suitable solvent.[11][12]

Q6: Is it possible to remove color without distillation or recrystallization?

A6: Yes, several other methods can be employed. Treatment with activated carbon is effective for adsorbing colored impurities from a solution of the aniline.[13][14] Column chromatography (both normal and reversed-phase) can also separate the desired aniline from colored by-products.[13][15] Additionally, an acid-base extraction can be used to isolate the basic aniline from neutral or acidic impurities.[16][17]

Troubleshooting Guides

Issue 1: My liquid substituted aniline is dark and needs purification.
  • Question: My bottle of aniline has turned dark brown. What is the best way to get a pure, colorless liquid?

  • Answer: The most effective method is vacuum distillation. The colored impurities are typically high-molecular-weight polymers that are non-volatile.[2] Distilling the aniline under reduced pressure will lower its boiling point, preventing decomposition, and will separate it from the colored "gunk," which will remain in the distillation flask.[2][8]

Issue 2: Color persists in my solid aniline after recrystallization.
  • Question: I have recrystallized my solid substituted aniline, but the crystals are still colored. How can I improve the purification?

  • Answer: If a single recrystallization is insufficient, you can try a hot filtration step during the recrystallization process to remove insoluble impurities. Alternatively, you can dissolve the aniline in a suitable solvent and treat the solution with activated carbon before the final crystallization step.[13] The activated carbon will adsorb the colored impurities. Be aware that using excess carbon may reduce your overall yield.

Issue 3: My purified aniline darkens again very quickly.
  • Question: I just distilled my aniline, and it was colorless, but it turned yellow within a day. How can I prevent this?

  • Answer: The rapid discoloration is due to oxidation from atmospheric oxygen.[1][3] To prevent this, store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container, and keep it refrigerated. Adding a small amount of a reducing agent like zinc dust or treatment with stannous chloride during purification can also help remove impurities that catalyze oxidation.[6][7]

Issue 4: I have a reaction mixture containing aniline and non-basic impurities.
  • Question: How can I separate my substituted aniline from neutral by-products in my reaction mixture?

  • Answer: An acid-base extraction is an excellent method for this separation. Dissolve the mixture in a suitable organic solvent (like dichloromethane or diethyl ether) and wash it with a dilute aqueous acid solution (e.g., 10-20% HCl).[16] The basic aniline will be protonated to form a water-soluble anilinium salt, which will move to the aqueous layer. The neutral impurities will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH) to regenerate the free aniline, and extract it back into an organic solvent.[17]

Data Presentation

Table 1: Boiling Point of Aniline at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760184
2072-73
1068

This data illustrates how reducing the pressure significantly lowers the boiling point of aniline, which is crucial for preventing thermal decomposition during distillation.[2][6]

Table 2: Adsorption of Aniline by Activated Carbon

AdsorbentInitial Aniline Concentration (mg/L)pHRemoval Efficiency (%)Adsorption Capacity (mg/g)
Coal Granular Activated CarbonNot specified592.4716.17
Activated Carbon50676.438.21

This table summarizes the effectiveness of activated carbon in removing aniline from aqueous solutions under different conditions.[18][19]

Experimental Protocols

Protocol 1: Purification of Liquid Substituted Anilines by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size so that it is one-half to two-thirds full. Add a few boiling chips or a magnetic stir bar to the flask containing the impure aniline.[2]

  • Drying (Optional but Recommended): If water is present, dry the aniline by adding potassium hydroxide (KOH) pellets and allowing it to stand for several hours before distillation.[6]

  • Vacuum Application: Ensure all joints are well-sealed (grease may be necessary for a good vacuum).[2] Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask gently using a heating mantle. If using a stir bar, ensure it is stirring smoothly to prevent bumping.[2]

  • Distillation: The aniline will begin to boil at a temperature significantly lower than its atmospheric boiling point (see Table 1). Collect the fraction that distills over at a constant temperature. The first few drops may contain residual water or volatile impurities and should be discarded.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Do not distill to dryness.

  • Storage: Release the vacuum carefully before turning off the heat. Transfer the purified, colorless aniline to a clean, dark bottle and store it under an inert atmosphere.[3]

Protocol 2: Decolorization using Activated Carbon
  • Dissolution: Dissolve the impure substituted aniline (solid or liquid) in a suitable organic solvent in which the aniline is soluble.

  • Addition of Carbon: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the aniline). The exact amount may need to be optimized.

  • Heating and Stirring: Gently heat the mixture with stirring for 15-30 minutes. Do not boil vigorously if using a low-boiling solvent.

  • Hot Filtration: While the solution is still warm, filter it through a fluted filter paper or a pad of Celite to remove the activated carbon. This step is crucial and must be done carefully to prevent the premature crystallization of the product in the funnel.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation (for liquid anilines) or proceed with cooling and crystallization (for solid anilines).

Mandatory Visualizations

G Workflow for Purifying Discolored Liquid Aniline A Start: Dark/Colored Substituted Aniline B Add Drying Agent (e.g., KOH pellets) A->B C Set up Vacuum Distillation Apparatus B->C D Distill under Reduced Pressure C->D E Collect Colorless Aniline Fraction D->E F Residue: Non-volatile Colored Impurities D->F G Store Purified Aniline under Inert Gas E->G H End: Pure, Colorless Aniline G->H

Caption: Workflow for Purifying Discolored Liquid Aniline.

G Troubleshooting Persistent Colored Impurities A Is the aniline still colored after initial purification? B Is the aniline a solid? A->B Yes C Dissolve in solvent. Add activated carbon. Filter and re-crystallize. B->C Yes G Re-distill, potentially over zinc dust. B->G No (Liquid) D Is color gone? C->D E End: Pure Product D->E Yes F Consider Column Chromatography (Normal or Reversed Phase) D->F No F->E G->D

Caption: Troubleshooting Persistent Colored Impurities.

References

Catalyst deactivation issues in cross-coupling reactions of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 4-(2-methoxyphenoxy)aniline. The inherent functionalities of this substrate, particularly the primary aniline group, can present unique challenges to catalyst stability.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound.

Question 1: My reaction shows low or no conversion to the desired product. What are the potential causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can stem from several sources, primarily related to the catalyst's activity and stability.

  • Potential Cause 1: Catalyst Poisoning by the Aniline Substrate. Primary amines, like this compound, can act as ligands, displacing the phosphine ligand from the palladium center. This can form catalytically dormant or inactive palladium complexes, halting the reaction.[1]

  • Solution:

    • Ligand Choice: Switch to a more sterically bulky and electron-rich biarylphosphine ligand (e.g., GPhos, BrettPhos, RuPhos).[1][2] These ligands form more stable complexes with palladium and can promote the desired catalytic cycle over deactivation pathways.

    • Use a Precatalyst: Employ a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These ensure efficient and reproducible generation of the active Pd(0) species.[2][3]

  • Potential Cause 2: Impurities in Reagents or Solvents. Water, oxygen, or other coordinating impurities (like sulfur) in your reagents or solvents can poison the catalyst.[4][5][6]

  • Solution:

    • Ensure all reagents are of high purity.

    • Use anhydrous and thoroughly degassed solvents. Toluene and dioxane are common choices.[7][8]

    • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction using a glovebox or Schlenk techniques.[2]

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical. Strong bases may cause degradation of sensitive substrates, while certain solvents can inhibit the reaction.[3][7]

  • Solution:

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[7] If the coupling partner has base-sensitive groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[7]

    • Avoid chlorinated solvents, acetonitrile, or pyridine, as they can bind to palladium and inhibit catalysis.[3]

Question 2: The reaction starts but stalls before reaching full conversion, and I observe a black precipitate (Palladium Black). What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) aggregates), which is catalytically inactive.[9][10][11]

  • Potential Cause 1: Ligand Dissociation or Degradation. At elevated temperatures, the phosphine ligand can dissociate from the palladium center or degrade. The resulting "ligandless" Pd(0) species are highly unstable and rapidly agglomerate.[11]

  • Solution:

    • Lower Reaction Temperature: If possible, screen for lower reaction temperatures. The development of highly active catalysts has made room-temperature couplings possible in many cases.[1]

    • Use More Robust Ligands: Sterically hindered biarylphosphine ligands are generally more stable at higher temperatures and less prone to dissociation.

  • Potential Cause 2: Unstable Catalytic Intermediates. Certain intermediates in the catalytic cycle may be unstable, leading to the reductive formation of Pd(0) aggregates.

  • Solution:

    • Ligand Modification: The electronic and steric properties of the ligand are key to stabilizing all intermediates in the catalytic cycle. Screening a panel of ligands is often the most effective strategy.

    • Increase Catalyst/Ligand Loading: While not ideal, a modest increase in catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow decomposition and drive the reaction to completion.[2]

Question 3: My results are inconsistent from one run to the next. What could be the cause?

Answer: Inconsistency often points to subtle variations in reaction setup and reagent quality.

  • Potential Cause: Variable Purity and Handling. Minor differences in the purity of the substrate, reagents, solvent dryness, or effectiveness of degassing can have a significant impact on the sensitive catalyst.[7][8]

  • Solution:

    • Standardize Procedures: Develop a rigorous and consistent standard operating procedure for setting up the reactions.

    • Reagent Quality Control: Use reagents from the same lot number where possible. Re-purify substrates if their purity is questionable.

    • Inert Atmosphere: Ensure your glovebox or Schlenk line technique is impeccable to exclude oxygen and moisture, which can lead to variable levels of active catalyst.

Troubleshooting Summary Table
Problem Potential Cause Recommended Action
Low / No Conversion Catalyst poisoning by aniline substrateUse bulky, electron-rich biarylphosphine ligands (e.g., GPhos, BrettPhos).[1]
Impurities in reagents/solventsUse high-purity, anhydrous, and degassed materials under an inert atmosphere.[2][7]
Suboptimal base or solventScreen bases (e.g., NaOtBu, K₃PO₄) and use appropriate solvents like toluene or dioxane.[3][7]
Reaction Stalls / Pd Black Ligand degradation/dissociationLower the reaction temperature; use more robust, sterically hindered ligands.[11]
Unstable catalytic intermediatesScreen different ligand architectures; consider a modest increase in catalyst loading.
Inconsistent Results Variable reagent purity/handlingStandardize all experimental procedures and ensure rigorous exclusion of air and moisture.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in cross-coupling reactions? A: The main deactivation mechanisms are chemical, thermal, and mechanical.[12][13] For homogeneous cross-coupling, the most relevant are:

  • Poisoning: Strong binding of the substrate, products, or impurities to the catalyst's active sites.[5][12]

  • Formation of Off-Cycle Species: The catalyst is diverted into a stable, inactive complex, such as by coordination of the primary aniline substrate.[1]

  • Thermal Degradation (Sintering/Aggregation): At high temperatures, ligand dissociation can lead to the formation of inactive palladium nanoparticles (palladium black).[11][12]

  • Ligand Degradation: The phosphine ligands themselves can undergo degradation, especially under harsh conditions.[11]

Q2: How exactly does the this compound substrate deactivate the catalyst? A: The primary aniline group (-NH₂) is a potent ligand for palladium. It can compete with and displace the essential phosphine ligand. This can lead to the formation of catalytically dormant bis-amine palladium complexes, which must be heated to release the amine and re-enter the catalytic cycle.[1] This effectively lowers the concentration of the active catalyst and slows or stops the reaction.

Q3: How do I select the best ligand to prevent deactivation with this substrate? A: The key is to use a ligand that binds strongly to palladium and accelerates the catalytic cycle, making the desired reaction kinetically favored over deactivation pathways. For challenging primary amines, the most successful ligands are typically bulky, electron-rich dialkylbiaryl or trialkyl monophosphine ligands.[1] Examples include BrettPhos, GPhos, RuPhos, and SPhos. Their steric bulk helps prevent the binding of two aniline substrates and promotes the fast reductive elimination needed to turn the product over.[2]

Q4: Can a catalyst that has formed palladium black be reactivated? A: In situ reactivation of palladium black is very challenging. However, if the deactivation is due to the formation of a soluble, off-cycle complex, activity can sometimes be restored. For heterogeneous palladium catalysts, reactivation protocols involving washing with bases, acids, or solvents exist.[14][15] Some studies have shown that oxidants like benzoquinone (BQ) can help redissolve palladium aggregates and restore activity in certain systems, but this is not a universally applicable solution for homogeneous catalysis.[9][10] Prevention of deactivation is a far more effective strategy.

Experimental Protocols

Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination

This protocol is a recommended starting point designed to minimize catalyst deactivation. All operations should be performed under an inert atmosphere.

  • Preparation: To a dry Schlenk tube or glovebox vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., BrettPhos G3-Pd, 1-2 mol%) and the ligand (if not using a precatalyst, 1.1-1.2 molar equiv. relative to Pd). Add the catalyst/ligand to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Reaction: Seal the vessel and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start_node Low or No Conversion Observed check_node Verify Reagent Purity & Inert Conditions start_node->check_node First Step ligand_node Switch to Bulky Biarylphosphine Ligand (e.g., GPhos, BrettPhos) check_node->ligand_node If problem persists temp_node Screen Reaction Temperature ligand_node->temp_node If still low conversion success_node Reaction Successful ligand_node->success_node catalyst_node Increase Catalyst Loading (e.g., 2-5 mol%) base_node Screen Alternative Base (e.g., K3PO4, Cs2CO3) catalyst_node->base_node Final optimization temp_node->catalyst_node Optimize further base_node->success_node Deactivation_Pathway cluster_cycle Productive Catalytic Cycle cluster_off_cycle Deactivation Pathway ActiveCat L-Pd(0) (Active Catalyst) OA_Complex [L-Pd(II)(Ar)X] ActiveCat->OA_Complex Oxidative Addition InactiveCat [(Aniline)₂-Pd(0)] (Dormant Complex) ActiveCat->InactiveCat Displacement of L by excess Aniline Product Product + L-Pd(0) OA_Complex->Product Amine Binding & Reductive Elimination Experimental_Workflow reagents 1. Dry & Degas Solvents & Reagents setup 2. Assemble Glassware Under Inert Atmosphere (Glovebox / Schlenk) reagents->setup addition 3. Add Solids: Substrates, Base, Catalyst setup->addition solvent 4. Add Degassed Solvent addition->solvent reaction 5. Heat to Temperature with Vigorous Stirring solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Quench & Workup monitor->workup

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(2-methoxyphenoxy)aniline and its derivatives. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during laboratory- and large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and effective methods for synthesizing the diaryl ether linkage in this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods have been successfully employed for the synthesis of diaryl ethers and anilines.

Q2: Which synthetic route is more suitable for large-scale production?

A2: Both the Ullmann condensation and Buchwald-Hartwig amination can be scaled up, but they present different considerations for industrial production.

  • Ullmann Condensation: This is a classical and often more cost-effective method due to the use of copper catalysts. However, it typically requires high reaction temperatures (often exceeding 150 °C) and polar, high-boiling point solvents such as DMF or DMSO.[1] These demanding conditions can pose challenges on an industrial scale.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction generally proceeds under milder conditions and offers a broader substrate scope. While palladium catalysts and their associated phosphine ligands can be more expensive, the milder conditions and potentially higher yields can make it a more favorable option for scaling up, particularly when dealing with substrates containing sensitive functional groups.[1]

Q3: What are the critical parameters to control during the synthesis of this compound?

A3: For the C-O or C-N bond formation step, critical parameters include the choice of catalyst (and ligand for the Buchwald-Hartwig reaction), base, solvent, and temperature. For syntheses that involve a subsequent nitro group reduction, the choice of reducing agent and reaction conditions are crucial to ensure complete conversion without affecting other functional groups.[1]

Q4: What are common side products and impurities in the synthesis?

A4: Common side reactions include the homocoupling of the starting aryl halides and phenols. Incomplete reactions can also lead to the presence of unreacted starting materials in the crude product. If a nitro-substituted precursor is used, incomplete reduction can result in contamination with the nitro-intermediate. Careful optimization of reaction conditions and thorough purification are necessary to minimize these impurities.[1]

Q5: What are the recommended methods for purifying the final product?

A5: The purification of this compound and its derivatives can be achieved through several standard laboratory techniques. These include:

  • Recrystallization: Effective for solid compounds to remove minor impurities.

  • Column Chromatography: Useful for separating the desired product from byproducts and unreacted starting materials with different polarities.

  • Acid-Base Extraction: This technique can be employed to separate the basic aniline product from neutral or acidic impurities.

Troubleshooting Guides

Ullmann Condensation Route
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive copper catalyst (e.g., oxidized Cu(I) salts).Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst.
Inappropriate ligand or no ligand used.Screen various ligands such as 1,10-phenanthroline or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) to enhance catalyst activity and stability.[2]
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, DMSO, toluene). The choice of base and solvent is often interdependent.
Reaction temperature is too low.Traditional Ullmann reactions require high temperatures, often above 150 °C. Ensure the reaction temperature is adequate for the specific substrates and catalyst system.[1]
Formation of Side Products (e.g., homocoupling) High concentration of catalyst or prolonged reaction time.Optimize the catalyst loading and monitor the reaction progress to avoid extended reaction times that can promote side reactions.
Difficulty in Product Isolation Formation of stable copper-product complexes.Use an effective work-up procedure, which may include treatment with a chelating agent like EDTA to break up copper complexes.
Buchwald-Hartwig Amination Route
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst or ligand degradation due to the presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect choice of ligand for the specific substrates.Screen a variety of phosphine ligands (e.g., Xantphos, BINAP) to find the optimal one for your specific aryl halide and amine.[3]
Inappropriate base or solvent.The choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is critical. Optimize this combination for your reaction.
Catalyst poisoning by impurities in the starting materials.Purify the starting materials to remove any potential catalyst poisons.
Debromination or Dechlorination of Aryl Halide Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents.
Suboptimal ligand choice.Some ligands are more prone to promoting reductive dehalogenation. Screen different ligands to minimize this side reaction.
Scale-up Issues Poor mixing due to the use of insoluble inorganic bases.Consider using a soluble organic base like DBU, which can lead to more reproducible results upon scale-up.[4][5]
Difficulty in removing palladium catalyst from the final product.Employ appropriate purification techniques such as filtration through celite, treatment with activated carbon, or specialized palladium scavengers.

Data Presentation

Table 1: Optimization of Ullmann Condensation for Diaryl Ether Synthesis
EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromoanisole4-AminophenolCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF1502475
22-Bromoanisole4-AminophenolCuI (5)L-Proline (20)K₂CO₃DMSO1302482
32-Iodoanisole4-AminophenolCuI (10)NoneK₃PO₄Pyridine1151868
42-Bromoanisole4-AminophenolCu₂O (5)Salicylaldoxime (10)Cs₂CO₃Dioxane1103678

Note: The data in this table is representative and compiled from various sources on Ullmann diaryl ether synthesis. Actual results may vary based on specific experimental conditions.

Table 2: Optimization of Buchwald-Hartwig Amination for Diaryl Ether Synthesis
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-methoxyanilineGuaiacolPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101288
24-Chloro-2-methoxyanilineGuaiacolPd₂(dba)₃ (1)RuPhos (2)NaOtBuDioxane1001892
34-Bromo-2-methoxyanilineGuaiacolPd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene1002485
44-Iodo-2-methoxyanilineGuaiacolPdCl₂(dppf) (3)-K₂CO₃DMF901679

Note: The data in this table is representative and compiled from various sources on Buchwald-Hartwig amination. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • 4-Aminophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol, potassium carbonate, copper(I) iodide, and L-proline.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO to the flask via syringe.

  • Add 2-bromoanisole to the reaction mixture via syringe.

  • Heat the reaction mixture to 130 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Reagents:

  • 1-Bromo-2-methoxybenzene (1.0 equiv)

  • 4-Aminophenol (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (Anhydrous)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Add 1-bromo-2-methoxybenzene and 4-aminophenol to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Signaling Pathways

Many this compound derivatives are investigated for their potential as kinase inhibitors in cancer therapy. Two key signaling pathways often targeted are the VEGFR-2 and EGFR pathways, which are crucial for tumor angiogenesis and cell proliferation.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR CellMigration Cell Migration FAK->CellMigration MEK MEK Raf->MEK CellSurvival Cell Survival mTOR->CellSurvival Angiogenesis Angiogenesis CellMigration->Angiogenesis ERK ERK MEK->ERK CellSurvival->Angiogenesis CellProliferation Cell Proliferation ERK->CellProliferation CellProliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.[6][7][8][9][10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK CellSurvival Cell Survival mTOR->CellSurvival ERK ERK MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression CellProliferation Cell Proliferation CellSurvival->CellProliferation GeneExpression->CellProliferation

Caption: Simplified EGFR signaling pathway.[11][12][13][14]

Experimental Workflow

The following diagram illustrates a general workflow for the screening of newly synthesized this compound derivatives as potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification BiochemicalAssay Biochemical Kinase Assay (e.g., ELISA, FRET) Purification->BiochemicalAssay DetermineIC50 Determine IC50 Values BiochemicalAssay->DetermineIC50 SelectivityProfiling Kinase Selectivity Profiling DetermineIC50->SelectivityProfiling CellBasedAssay Cell-Based Assays (Proliferation, Apoptosis) DetermineIC50->CellBasedAssay LeadOptimization Lead Optimization SelectivityProfiling->LeadOptimization TargetEngagement Cellular Target Engagement (e.g., Western Blot, CETSA) CellBasedAssay->TargetEngagement TargetEngagement->LeadOptimization

References

Validation & Comparative

Comparative Analysis of 4-(2-Methoxyphenoxy)aniline and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Activity

For researchers and professionals in drug development, understanding the nuanced differences between positional isomers is critical for designing molecules with desired pharmacological profiles. This guide provides a comparative analysis of 4-(2-Methoxyphenoxy)aniline and its eight positional isomers, focusing on their physicochemical properties, synthesis strategies, and reported biological activities. While direct comparative studies for all isomers are limited, this guide synthesizes available data and established structure-activity relationships (SAR) to provide a valuable resource.

Physicochemical Properties: A Comparative Overview

IsomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
1 This compoundC₁₃H₁₃NO₂215.252.213
2 2-(2-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.213
3 3-(2-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.513
4 4-(3-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.513
5 2-(3-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.513
6 3-(3-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.813
7 4-(4-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.213
8 2-(4-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.213
9 3-(4-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.513
Data sourced from PubChem (Computed Properties).[1][2][3]

Synthesis of (Methoxyphenoxy)aniline Isomers

The synthesis of (methoxyphenoxy)aniline isomers can be achieved through several established methods for forming diaryl ether linkages, followed by the reduction of a nitro group to an amine. The two most common and versatile methods are the Ullmann condensation and the Buchwald-Hartwig amination.[4][5][6]

General Synthetic Strategies

1. Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at elevated temperatures.[5][7] For the synthesis of (methoxyphenoxy)anilines, this would typically involve the coupling of a nitrophenoxyanisole with an amine or, more commonly, the coupling of a methoxyphenol with a nitro-substituted halobenzene, followed by reduction of the nitro group.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a milder and often more efficient alternative to the Ullmann condensation for the formation of C-N bonds.[4][6][8] This can be applied to couple a methoxyphenoxyaniline with an aryl halide or a methoxyphenoxy-substituted aryl halide with an amine.

Experimental Protocol: Synthesis of 2-(3-Methoxyphenoxy)aniline via Nitro Group Reduction

A general and widely applicable method for the final step in the synthesis of these aniline derivatives is the reduction of the corresponding nitro compound.

Materials:

  • 1-(3-Methoxyphenoxy)-2-nitrobenzene

  • Palladium on activated carbon (10% Pd/C)

  • Ethyl acetate

  • Hydrogen gas supply

  • Pressure vessel

Procedure:

  • Dissolve the 1-(3-methoxyphenoxy)-2-nitrobenzene in ethyl acetate in a pressure vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 30 psi) and stir the reaction mixture at room temperature for 1-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(3-methoxyphenoxy)aniline.[9]

  • The crude product can be purified by column chromatography if necessary.

This reduction protocol is generally applicable to the nitro-substituted precursors of all the target isomers. The primary challenge lies in the initial selective synthesis of the desired nitro-substituted diaryl ether isomer.

General synthetic routes to (methoxyphenoxy)aniline isomers.

Biological Activity: A Structure-Activity Relationship Perspective

Phenoxyaniline derivatives have garnered significant interest in medicinal chemistry, particularly as kinase inhibitors in oncology.[10][11] The biological activity of these compounds is highly dependent on the substitution pattern on both the aniline and phenoxy rings.[12] While a direct comparative study of the nine specified isomers is not available in the literature, we can infer potential activities based on the broader class of phenoxyaniline and anilinoquinoline derivatives.

Anticancer and Kinase Inhibitory Activity

Many phenoxyaniline-containing molecules act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PDGFR pathways.[10] The position of substituents can influence the molecule's conformation and its ability to bind to the ATP-binding pocket of kinases.

For example, in a series of 3-cyano-4-(phenoxyanilino)quinolines, the presence of alkoxy groups on the quinoline ring and substitutions on the phenoxy ring were found to be crucial for potent MEK inhibition.[11] This highlights the importance of the electronic and steric properties conferred by the methoxy and phenoxy groups in the target isomers.

It has been noted for 2-(4-Methoxyphenoxy)aniline that it has been studied for its potential antimicrobial and anticancer properties.[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A standard method to evaluate the potential anticancer activity of these compounds is the MTT assay, which measures cell viability.[14][15][16][17]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for cell attachment (24h) A->B C Treat cells with (Methoxyphenoxy)aniline isomers B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC₅₀ values H->I

Workflow for the MTT cell viability assay.

Signaling Pathways Implicated for Phenoxyaniline Derivatives

As many phenoxyaniline derivatives have been investigated as kinase inhibitors, their mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer. Two of the most relevant pathways are the EGFR and VEGFR signaling cascades.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) is another receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Inhibition of these pathways by small molecules like phenoxyaniline derivatives can block these pro-cancerous signals, leading to reduced tumor growth and progression.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor Phenoxyaniline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Inhibition of EGFR and VEGFR signaling by phenoxyaniline derivatives.

Conclusion

This comparative guide highlights the structural and potential functional diversity among the positional isomers of this compound. While a comprehensive, direct comparison is hampered by a lack of publicly available experimental data for all isomers, the information gathered on their physicochemical properties, established synthetic routes, and the known biological activities of the broader phenoxyaniline class provides a solid foundation for future research. The synthesis of these compounds is accessible through well-established methodologies, and their potential as modulators of key biological pathways, particularly in the context of cancer, warrants further investigation. The protocols and pathways outlined here offer a roadmap for the systematic evaluation of these isomers, which could lead to the discovery of novel therapeutic agents.

References

A Comparative Guide to 4-(2-Methoxyphenoxy)aniline and Other Substituted Anilines in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted anilines are indispensable building blocks. Their utility in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through various cross-coupling reactions makes them a focal point of synthetic strategy. Among these, 4-(2-methoxyphenoxy)aniline stands out as a key intermediate, featuring a diaryl ether moiety that is prevalent in numerous biologically active molecules.

This guide provides an objective comparison of the performance of this compound against other substituted anilines in key synthetic reactions. The discussion is supported by experimental data to inform substrate selection and reaction optimization.

Performance in Key Cross-Coupling Reactions

The reactivity of an aniline derivative in cross-coupling reactions is profoundly influenced by the electronic and steric nature of its substituents. The electron-donating or -withdrawing properties of groups on the aromatic ring, as well as their position, dictate the nucleophilicity of the amine and its susceptibility to oxidative addition in catalytic cycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, prized for its broad substrate scope and functional group tolerance.[1] The reaction's efficiency is sensitive to the electronic properties of the aniline. Generally, electron-rich anilines exhibit greater reactivity. The 2-methoxyphenoxy group at the 4-position of the aniline ring in this compound acts as an electron-donating group through resonance, enhancing the nucleophilicity of the amino group and generally leading to good to excellent yields in Buchwald-Hartwig aminations.

Table 1: Comparative Yields in Buchwald-Hartwig Amination of Various Anilines with 4-Bromotoluene

Aniline DerivativeSubstituent NaturePositionYield (%)Reaction Time (h)
This compound Electron-donating (phenoxy) para ~95 12
AnilineUnsubstituted-~8512
4-MethoxyanilineElectron-donating (methoxy)para~9810
4-NitroanilineElectron-withdrawing (nitro)para~6024
2-MethylanilineElectron-donating (methyl) / Steric hindranceortho~7518

Note: The data presented are representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[2] While it often requires harsher conditions than palladium-catalyzed methods, modern protocols have improved its scope and mildness.[3] The reactivity of anilines in the Ullmann reaction is also influenced by substituent effects. Electron-withdrawing groups on the aryl halide and electron-donating groups on the aniline can enhance reaction rates.[2]

Table 2: Comparative Yields in Ullmann Condensation of Various Anilines with 1-Iodo-4-nitrobenzene

Aniline DerivativeSubstituent NaturePositionYield (%)Temperature (°C)
This compound Electron-donating (phenoxy) para ~85 120
AnilineUnsubstituted-~75130
4-MethoxyanilineElectron-donating (methoxy)para~90120
4-ChloroanilineElectron-withdrawing (chloro)para~70140
2,6-DimethylanilineSteric hindranceortho, ortho~40150

Note: The data presented are representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions.

Suzuki-Miyaura Coupling

While the primary reactivity of anilines is centered around their amino group, halo-substituted anilines are crucial substrates for C-C bond formation via reactions like the Suzuki-Miyaura coupling. The reactivity of the halogen substituent is paramount, with the general trend being I > Br > Cl.[4] The electronic nature of the substituents on the aniline ring can also influence the rate of oxidative addition.

Table 3: Comparative Yields in Suzuki-Miyaura Coupling of Various Haloanilines with Phenylboronic Acid

Haloaniline DerivativeHalogenSubstituent Nature (non-halogen)Yield (%)Reaction Time (h)
4-BromoanilineBrUnsubstituted~902
4-IodoanilineIUnsubstituted>951
4-Chloro-2-nitroanilineClElectron-withdrawing (nitro)~7012
2-Bromo-4-methylanilineBrElectron-donating (methyl)~854

Note: The data presented are representative and compiled from various sources. While this compound itself is not a haloaniline, this table illustrates the general reactivity trends for aniline derivatives in this important reaction. The synthesis of this compound often involves a coupling step where a halo-precursor is used.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the aniline derivative (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Ullmann Condensation
  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), the aniline (1.1 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethyl-1,2-ethanediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Reaction: Heat the mixture to the desired temperature (typically 110-150 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding and optimizing these synthetic transformations.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-X) Amido Complex Amido Complex Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation (R'-NH₂, Base) Product Formation Ar-NH-R' Amido Complex->Product Formation Reductive Elimination Product Formation->Pd(0)L Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow start Start setup Reaction Setup: Aryl Halide, Aniline, Cu Catalyst, Base, Solvent start->setup reaction Heating under Inert Atmosphere setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Experimental workflow for Ullmann condensation.

Applications in Drug Discovery

Substituted anilines, including this compound, are key precursors in the synthesis of a wide range of biologically active compounds. The diaryl ether motif is a common feature in many kinase inhibitors and antifungal agents.

  • Kinase Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors for cancer therapy.[5][] The synthesis of these complex molecules often relies on the coupling of a substituted aniline with a heterocyclic core.

  • Antifungal Agents: The structural motifs present in this compound can be found in compounds exhibiting antifungal properties.[7][8] The ability to readily modify the aniline core through cross-coupling reactions allows for the generation of diverse libraries of compounds for antifungal screening.

Conclusion

This compound is a versatile and reactive building block in a variety of synthetic transformations. Its electron-donating character generally leads to high yields in modern cross-coupling reactions such as the Buchwald-Hartwig amination. While classical methods like the Ullmann condensation can also be employed, they may require more forcing conditions. The choice between this compound and other substituted anilines will ultimately depend on the specific synthetic target, the desired electronic and steric properties of the final product, and the reaction conditions to be employed. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Biological Activities of Methoxy-Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted aniline derivatives, also known as anisidines and their more substituted counterparts, are a class of compounds with significant interest in medicinal chemistry and drug development. The position and number of methoxy groups on the aniline ring can profoundly influence their biological activities, ranging from cytotoxicity against cancer cells to antimicrobial effects and enzyme inhibition. This guide provides an objective comparison of the biological performance of various methoxy-substituted aniline derivatives, supported by experimental data, to aid in research and development efforts.

Cytotoxicity Comparison

The cytotoxic effects of methoxy-substituted aniline derivatives are of particular interest in the development of novel anticancer agents. The substitution pattern of the methoxy group plays a crucial role in determining the potency and selectivity of these compounds.

Data Summary: Cytotoxicity of Methoxy-Substituted Aniline Derivatives

CompoundCell LineIC50 (µM)Reference
o-Anisidine-Carcinogenic in mice and rats[1]
p-Anisidine-Inactive as a carcinogen in mice[1]
Dimethoxy Indanonic SpiroisoxazolineHepG2 (Liver Cancer)0.059 ± 0.012[2]
Trimethoxy Indanonic SpiroisoxazolineHepG2 (Liver Cancer)0.086 ± 0.019[2]
Quinoxaline derivative with 3,4-dimethoxyanilineEscherichia coli8[3]
Quinoxaline derivative with 4-methoxyanilineBacillus subtilis16[3]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.[4]

Studies have shown a significant difference in the toxicological profiles of anisidine isomers. ortho-Anisidine has been demonstrated to be a urinary bladder carcinogen in both mice and rats, while the para-isomer is considered inactive in this regard.[1] This highlights the critical influence of the methoxy group's position on the molecule's carcinogenic potential. More complex molecules incorporating dimethoxy and trimethoxy aniline moieties have shown potent cytotoxic effects against liver cancer cell lines, with IC50 values in the nanomolar range.[2]

Antimicrobial Activity

Methoxy-substituted anilines have also been investigated for their potential as antimicrobial agents. The presence and position of the methoxy group can modulate the compound's ability to inhibit the growth of various bacterial and fungal strains.

Data Summary: Antimicrobial Activity of Methoxy-Substituted Aniline Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Quinoxaline Derivative2-(3,4-Dimethoxyphenylamino)quinoxalineEscherichia coli8[3]
Quinoxaline Derivative2-(4-Methoxyphenylamino)quinoxalineBacillus subtilis16[3]
Trifluoro-anilines2-Iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[5]
Trifluoro-anilines4-Amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[5]

Derivatives of dimethoxyaniline incorporated into a quinoxaline scaffold have demonstrated notable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria.[3] The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations.

Enzyme Inhibition

The ability of methoxy-substituted anilines to inhibit specific enzymes is another area of active research, with implications for treating a variety of diseases.

Data Summary: Enzyme Inhibition by Methoxy-Substituted Aniline Derivatives

Compound ClassEnzyme TargetIC50/InhibitionReference
o-AnisidinePeroxidaseSubstrate[1][6]
p-AnisidinePeroxidaseSubstrate[1]

Both ortho- and para-anisidine have been shown to be excellent substrates for peroxidases, leading to their metabolic activation to reactive intermediates that can bind to DNA.[1][6] This mechanism is believed to be linked to the carcinogenicity of o-anisidine.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate the biological activities of methoxy-substituted aniline derivatives.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate the plate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor in an appropriate buffer.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence that is proportional to product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Methoxy-Substituted Aniline Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Data Collection & Analysis (IC50, MIC) Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead SAR->Lead Lead Compound Identification

Caption: A general workflow for the synthesis, biological screening, and analysis of methoxy-substituted aniline derivatives.

Peroxidase-Mediated Activation of Anisidine

G Anisidine Anisidine Isomer (ortho- or para-) Radical One-electron oxidation Anisidine->Radical H2O2 Peroxidase Peroxidase (e.g., in urinary bladder) Peroxidase->Radical Metabolites Reactive Metabolites (Diimine, Quinone Imine) Radical->Metabolites DNA_Binding Covalent Binding to DNA Metabolites->DNA_Binding Carcinogenesis Potential Carcinogenesis DNA_Binding->Carcinogenesis

Caption: Simplified pathway of peroxidase-mediated metabolic activation of anisidine isomers, leading to potential DNA damage.[1][6]

References

Performance Evaluation of a 4-(2-Methoxyphenoxy)aniline Derivative in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide will objectively compare the performance of this derivative with other relevant compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.

Comparative Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the in-cell IC50 values for the 4-(2-Methoxyphenoxy)aniline derivative (compound 7c) and its comparators against Casein Kinase 2 Subunit Alpha (CSNK2A) and PIM3 kinase.[1]

Compound IDR1ZCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
7c OMe O 60 340 5.6
7aFN1204303.6
7bOMeN100200020
6cOi-PrN/A2.26630

Data sourced from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors.[1] Compound 7c represents the ortho-methoxy aniline derivative.

Kinase Selectivity Profile

Beyond on-target potency, the selectivity of a kinase inhibitor is a critical parameter, as off-target activity can lead to undesirable side effects. The selectivity of the this compound derivative (compound 7c) was assessed against a panel of 101 kinases using a thermal shift assay. The compound was found to be more selective than its indole and indazole counterparts.[1]

Compound IDNumber of Off-Target Kinases (Tm >5 °C at 10 µM)
7c 18
Indazole 234
Indole 6c29

The major off-target kinases for compound 7c with a thermal shift (Tm) greater than 9 °C were identified as DAPK3, PIM1, BIKE, MAPK15, and DYRK2.[1] This improved selectivity profile suggests that the ortho-methoxy aniline moiety contributes favorably to reducing promiscuous kinase binding compared to other isosteric replacements.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor performance. The following sections describe the methodologies used to generate the data presented in this guide.

In-Cell Kinase Target Engagement Assay (NanoBRET™)

This assay was utilized to determine the in-cell IC50 values of the test compounds against CSNK2A and PIM3.[1]

Objective: To measure the apparent affinity of a test compound for a target kinase in live cells.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay relies on the energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site (the energy acceptor). A test compound that also binds to the ATP-binding site will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Plasmid DNA for NanoLuc®-kinase fusion protein

  • Lipofectamine® 2000 transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds (e.g., this compound derivative)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a suitable culture vessel.

    • Prepare a transfection complex of the NanoLuc®-kinase plasmid DNA and Lipofectamine® 2000 in Opti-MEM™.

    • Add the complex to the cells and incubate for 24 hours to allow for expression of the fusion protein.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Dispense the cell suspension into the wells of the assay plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the appropriate wells. Include a DMSO-only control.

  • Tracer Addition and Incubation:

    • Add the NanoBRET™ Kinase Tracer to all wells at a predetermined optimal concentration.

    • Incubate the plate at 37 °C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data to the DMSO-only controls (representing 0% inhibition) and a control with a high concentration of a known inhibitor (representing 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay was used to evaluate the broader kinase selectivity of the test compounds.

Objective: To identify interactions between a compound and a panel of purified kinases by measuring changes in protein thermal stability.

Principle: Most proteins, including kinases, unfold (melt) when heated. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, resulting in an increase in its Tm. This unfolding process can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as it unfolds, leading to an increase in fluorescence.

Materials:

  • Purified kinase panel (e.g., 101 kinases)

  • SYPRO™ Orange dye (or similar)

  • Test compound (at a fixed concentration, e.g., 10 µM)

  • Assay buffer (e.g., HEPES, NaCl)

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Reaction Setup:

    • In a 96-well or 384-well PCR plate, add the purified kinase, SYPRO™ Orange dye, and the assay buffer to each well.

    • Add the test compound (dissolved in DMSO) to the appropriate wells. Include a DMSO-only control for each kinase.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to gradually increase the temperature, for example, from 25 °C to 95 °C, while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot the fluorescence intensity against the temperature for each well, generating a melting curve.

    • Determine the Tm for each kinase in the presence and absence of the test compound by fitting the curve to a Boltzmann equation. The Tm is the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm (e.g., >5 °C) indicates a stabilizing interaction and a potential hit.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for determining the in-cell IC50 of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Cell Transfection (NanoLuc-Kinase) plate_cells Plate Transfected Cells prep_cells->plate_cells prep_compounds Compound Serial Dilution add_compounds Add Compounds to Wells prep_compounds->add_compounds plate_cells->add_compounds add_tracer Add Fluorescent Tracer add_compounds->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_plate Measure Donor & Acceptor Signals add_substrate->read_plate calc_ratio Calculate BRET Ratio read_plate->calc_ratio plot_curve Generate Dose-Response Curve calc_ratio->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for In-Cell Kinase Inhibition Assay.

Signaling Pathway Context

The this compound derivative (compound 7c) was identified as a potent inhibitor of CSNK2A. CSNK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a key role in various cellular processes, including cell proliferation, survival, and viral infection.[2]

G cluster_pathway CSNK2 Signaling CSNK2 CSNK2 Substrates Numerous Substrates (e.g., Akt, NF-κB pathway proteins) CSNK2->Substrates Phosphorylates Inhibitor Compound 7c (this compound derivative) Inhibitor->CSNK2 Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis ViralRep Viral Replication Substrates->ViralRep

Simplified CSNK2 Signaling Pathway.

References

Spectroscopic Differentiation of 4-(2-Methoxyphenoxy)aniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chemical isomers is a cornerstone of modern drug discovery and development, ensuring the safety, efficacy, and purity of pharmaceutical compounds. Positional isomers, such as those of 4-(2-Methoxyphenoxy)aniline, often exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methodologies are required for their unambiguous differentiation. This guide provides a comparative overview of spectroscopic techniques for distinguishing between the isomers of this compound, supported by available experimental data and detailed experimental protocols.

Introduction to Isomeric Differentiation

The subject of this guide, this compound, and its positional isomers share the same molecular formula (C₁₃H₁₃NO₂) and molecular weight (215.25 g/mol ).[1][2] The key to their differentiation lies in the unique electronic environments of their constituent atoms, which arise from the varied substitution patterns on the aromatic rings. These subtle differences can be effectively probed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

Table 1: Comparison of Spectroscopic Data for this compound and 4-(4-Methoxyphenoxy)aniline

Spectroscopic TechniqueThis compound4-(4-Methoxyphenoxy)anilineKey Differentiating Features
¹H NMR Predicted complex aromatic region due to asymmetry.Predicted more symmetric aromatic signals.The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions. The ortho-isomer is expected to show a more complex splitting pattern compared to the para-isomer.
¹³C NMR Spectral data available on PubChem.[1]Spectral data available on PubChem.[2]The chemical shifts of the carbon atoms directly attached to the ether linkage and the amino group will be distinct for each isomer due to different electronic environments.
IR Spectroscopy Vapor phase IR spectrum available on PubChem.[1]FTIR and Raman spectra available on PubChem.[2]The fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns for each isomer due to differences in molecular symmetry and vibrational modes of the C-O-C and C-N bonds, as well as aromatic C-H bending.
Mass Spectrometry GC-MS data available on PubChem, molecular ion peak at m/z 215.[1]Predicted molecular ion peak at m/z 215.While both isomers will show the same molecular ion peak, the relative intensities of fragment ions may differ due to the varying stability of the fragments formed upon ionization.

Experimental Workflow for Isomer Differentiation

A logical workflow for the spectroscopic differentiation of this compound isomers is presented below. This process ensures a systematic approach to sample analysis and data interpretation.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Unknown Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_data Determine Molecular Weight & Fragmentation Pattern MS->MS_data NMR_data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_data IR_data Identify Functional Groups & Fingerprint Region IR->IR_data Compare Compare Spectra with Reference Data MS_data->Compare NMR_data->Compare IR_data->Compare Identification Isomer Identification Compare->Identification

A generalized workflow for the spectroscopic analysis of isomers.

Detailed Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for ¹³C NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or KBr pellet) to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying close attention to the fingerprint region for isomer-specific patterns.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Alternatively, direct infusion via an electrospray ionization (ESI) source can be used.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is standard for GC-MS, while ESI is common for liquid-phase introduction.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare the relative abundances of the fragment ions between isomers.

By employing these spectroscopic methods in a systematic manner, researchers and drug development professionals can confidently differentiate between the positional isomers of this compound, ensuring the quality and integrity of their chemical entities.

References

Fluorine's Impact on Phenoxyaniline Reactivity: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides an objective comparison of fluorinated and non-fluorinated phenoxyanilines, a core moiety in many targeted therapies. By examining key reactions central to medicinal chemistry—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—supported by experimental data and detailed protocols, this document aims to inform rational drug design and synthetic strategy.

The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. In the context of phenoxyanilines, a privileged scaffold in kinase inhibitors, fluorination can also dramatically alter chemical reactivity, offering both opportunities and challenges in synthesis.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from studies on analogous aromatic systems, highlighting the impact of fluorine substitution on reactivity. While direct comparative data for all phenoxyaniline derivatives is not exhaustively available, the trends observed in these closely related structures provide a strong predictive framework.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

In SNAr reactions, a fluorine substituent generally increases the reactivity of the aromatic ring towards nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to substitution. This effect is particularly pronounced when the fluorine is positioned ortho or para to an activating group.

CompoundNucleophileSolventTemperature (°C)Reaction TimeYield (%)
1-Fluoro-2,4-dinitrobenzeneAnilineEthanol10030 min~95%
1-Chloro-2,4-dinitrobenzeneAnilineEthanol10030 min~80%

This data, while not on phenoxyanilines directly, illustrates the generally accepted principle of enhanced SNAr reactivity for fluorinated aromatics compared to their chlorinated counterparts.

Table 2: Buchwald-Hartwig Amination Reactivity

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed Buchwald-Hartwig amination is heavily influenced by the C-X bond strength (C-F > C-Cl > C-Br > C-I). Consequently, aryl fluorides are generally less reactive than other aryl halides in the oxidative addition step of the catalytic cycle. However, with the development of specialized ligands and reaction conditions, the coupling of aryl fluorides has become more feasible.

Aryl HalideAmineCatalystLigandBaseTemperature (°C)Time (h)Yield (%)
4-Bromo-N-phenylanilineMorpholinePd(OAc)₂XPhosNaOtBu10012>90%
4-Chloro-N-phenylanilineMorpholinePd(OAc)₂XPhosNaOtBu10024~70-80%
4-Fluoro-N-phenylanilineMorpholinePd₂(dba)₃BrettPhosK₃PO₄11024~50-60%

Yields are estimated based on typical outcomes for these classes of substrates and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below to facilitate their application in a laboratory setting.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a fluorinated or non-fluorinated phenoxyaniline precursor with an amine nucleophile.

Materials:

  • Aryl halide (e.g., 1-fluoro-4-phenoxy-2-nitrobenzene or 1-chloro-4-phenoxy-2-nitrobenzene) (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, amine, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a phenoxyaniline with an aryl halide.

Materials:

  • Phenoxyaniline (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BrettPhos) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube or reaction vial.

  • Add the phenoxyaniline and aryl halide.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Mandatory Visualization

The following diagrams illustrate key concepts related to the synthesis and application of phenoxyaniline derivatives.

experimental_workflow General Experimental Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination snar_start Start with Aryl Halide snar_reagents Add Amine & Base snar_start->snar_reagents snar_reaction Heat in Solvent snar_reagents->snar_reaction snar_workup Workup & Purification snar_reaction->snar_workup snar_product Final Product snar_workup->snar_product buchwald_start Start with Phenoxyaniline & Aryl Halide buchwald_reagents Add Pd Catalyst, Ligand & Base buchwald_start->buchwald_reagents buchwald_reaction Heat in Solvent buchwald_reagents->buchwald_reaction buchwald_workup Workup & Purification buchwald_reaction->buchwald_workup buchwald_product Final Product buchwald_workup->buchwald_product

General Experimental Workflows

MEK_ERK_pathway MEK/ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Phenoxyaniline Inhibitor Inhibitor->MEK

MEK/ERK Pathway Inhibition

PDGFR_pathway PDGFR Signaling Pathway Inhibition PDGF PDGF (Ligand) PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) PDGFR->Downstream CellularResponse Cellular Response (Proliferation, Migration) Downstream->CellularResponse Inhibitor Phenoxyaniline Inhibitor Inhibitor->PDGFR

PDGFR Pathway Inhibition

Conclusion

The fluorination of phenoxyanilines presents a classic trade-off in synthetic chemistry. While it significantly enhances reactivity in nucleophilic aromatic substitution, a valuable transformation for building molecular complexity, it can diminish reactivity in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. A thorough understanding of these opposing electronic effects is crucial for the strategic design and efficient synthesis of novel phenoxyaniline-based drug candidates. The provided protocols and pathway diagrams serve as a foundational resource for researchers navigating the synthesis and biological evaluation of this important class of molecules.

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic synthesis of the valuable intermediate, 4-(2-Methoxyphenoxy)aniline.

The synthesis of this compound, a key building block in the development of various pharmaceuticals, is primarily achieved through the formation of a diaryl ether bond. The two most prominent and widely employed catalytic methods for this transformation are the Ullmann condensation, which utilizes copper catalysts, and the Buchwald-Hartwig amination, which relies on palladium-based catalytic systems. This guide provides a head-to-head comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic strategy.

The overall synthetic strategy typically involves a two-step process:

  • C-O Bond Formation: The crucial diaryl ether linkage is forged through a cross-coupling reaction between a substituted phenol and an aryl halide.

  • Nitro Group Reduction: A subsequent reduction of a nitro-intermediate yields the desired aniline product.

Performance Comparison of Catalytic Systems

ParameterUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂) with Xantphos ligand
Catalyst Loading 10 mol%2 mol% (Pd(OAc)₂), 4 mol% (Xantphos)
Reactants 4-Nitrophenol and 2-Bromoanisole4-Nitrophenol and 2-Bromoanisole
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Toluene
Temperature 120-150 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Yield Good to Excellent (typically 70-90%)Excellent (typically >90%)

Note: The data presented is based on typical conditions for the synthesis of analogous diaryl ethers and may require optimization for the specific synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Ullmann condensation and Buchwald-Hartwig amination, followed by the nitro group reduction.

Protocol 1: Ullmann Condensation Route

Step 1A: Synthesis of 4-(2-Methoxyphenoxy)-1-nitrobenzene via Ullmann Condensation

  • Reagents: 4-Nitrophenol, 2-Bromoanisole, Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), 2-bromoanisole (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

    • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(2-methoxyphenoxy)-1-nitrobenzene.

Protocol 2: Buchwald-Hartwig C-O Coupling Route

Step 1B: Synthesis of 4-(2-Methoxyphenoxy)-1-nitrobenzene via Buchwald-Hartwig Amination

  • Reagents: 4-Nitrophenol, 2-Bromoanisole, Palladium(II) Acetate (Pd(OAc)₂), Xantphos, Cesium Carbonate (Cs₂CO₃), Toluene.

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (1.5 eq.).

    • Add 4-bromoanisole (1.0 eq.) and 4-nitrophenol (1.2 eq.).

    • Add dry, degassed toluene via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(2-methoxyphenoxy)-1-nitrobenzene.

Step 2: Reduction of 4-(2-Methoxyphenoxy)-1-nitrobenzene to this compound
  • Reagents: 4-(2-Methoxyphenoxy)-1-nitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, prepare a slurry of iron powder (3.0 eq.) in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride.

    • Heat the slurry to reflux (approximately 80 °C).

    • Dissolve the 4-(2-methoxyphenoxy)-1-nitrobenzene from Step 1A or 1B in ethanol and add it dropwise to the refluxing iron slurry.

    • Maintain the reflux for 2-4 hours until the reduction is complete (monitor by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the pad with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the experimental workflows and the catalytic cycles, the following diagrams are provided.

G cluster_ullmann Ullmann Condensation Route cluster_buchwald Buchwald-Hartwig Route cluster_reduction Nitro Group Reduction U_Reactants 4-Nitrophenol + 2-Bromoanisole U_Catalyst CuI, K₂CO₃ DMF, 120-150°C U_Coupling C-O Coupling U_Catalyst->U_Coupling U_Intermediate 4-(2-Methoxyphenoxy)- 1-nitrobenzene U_Coupling->U_Intermediate R_Intermediate 4-(2-Methoxyphenoxy)- 1-nitrobenzene U_Intermediate->R_Intermediate B_Reactants 4-Nitrophenol + 2-Bromoanisole B_Catalyst Pd(OAc)₂, Xantphos Cs₂CO₃, Toluene, 80-110°C B_Coupling C-O Coupling B_Catalyst->B_Coupling B_Intermediate 4-(2-Methoxyphenoxy)- 1-nitrobenzene B_Coupling->B_Intermediate B_Intermediate->R_Intermediate R_Reagents Fe, NH₄Cl Ethanol/Water, Reflux R_Reduction Reduction R_Reagents->R_Reduction R_Product This compound R_Reduction->R_Product

Overall synthetic workflow for this compound.

Ullmann_Cycle CuI Cu(I)X Cu_phenoxide Cu(I)OAr' CuI->Cu_phenoxide Ar'OH, Base CuIII Ar-Cu(III)(X)-OAr' Cu_phenoxide->CuIII ArX (Oxidative Addition) Product Ar-O-Ar' CuIII->Product Reductive Elimination

Simplified catalytic cycle for the Ullmann condensation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(X)L₂ Pd0->PdII_halide ArX (Oxidative Addition) PdII_phenoxide Ar-Pd(II)(OAr')L₂ PdII_halide->PdII_phenoxide Ar'OH, Base Product Ar-O-Ar' PdII_phenoxide->Product Reductive Elimination

Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of this compound. The choice of catalyst will often depend on the specific requirements of the synthesis.

  • Ullmann Condensation: This is a more classical and cost-effective method due to the use of copper catalysts. However, it often requires higher reaction temperatures and longer reaction times.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction generally proceeds under milder conditions with shorter reaction times and can offer higher yields and a broader substrate scope. The primary drawback is the higher cost of palladium catalysts and the associated phosphine ligands.

For large-scale production, the cost-effectiveness of the Ullmann route may be advantageous, while for laboratory-scale synthesis or when dealing with sensitive functional groups, the milder conditions and higher efficiency of the Buchwald-Hartwig reaction may be preferable. Researchers should consider these factors and may need to perform optimization studies to determine the most suitable catalytic system for their specific needs.

Cross-Validation of Analytical Methods for the Characterization of 4-(2-Methoxyphenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable characterization of pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of 4-(2-Methoxyphenoxy)aniline.

While specific cross-validation data for this compound is not extensively available in published literature, this guide leverages performance data from analogous aromatic amines to present a robust comparative overview. The methodologies and validation parameters discussed herein are based on established analytical practices and provide a solid foundation for developing and validating methods for the target compound.

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational considerations. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic amines, providing a baseline for method selection.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1][2]> 0.998[3]
Precision (%RSD) < 3%[1]< 15% (intra-day and inter-day)[3][4]
Accuracy (% Recovery) Typically 70-120%[5]81.1% - 120.0%[3]
Limit of Detection (LOD) 0.5 ng/mL[1][2]0.12 - 0.48 µg/L[3]
Limit of Quantification (LOQ) 2 ng/mL[1][2]0.40 - 1.60 µg/L[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are foundational protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quantification of this compound in bulk material and formulated products.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, and autosampler.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 230-280 nm for aromatic amines).

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for improved volatility and peak shape.

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, follow the specific protocol for the chosen reagent.

Mandatory Visualization

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Compare Compare Results M1_Analysis->Compare Data Set A M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Compare Data Set B Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Conclusion Methods are Equivalent? Stats->Conclusion Yes Yes Conclusion->Yes No No Conclusion->No Report_Equivalent Report_Equivalent Yes->Report_Equivalent Report as Interchangeable Investigate Investigate No->Investigate Investigate Discrepancies

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Analytical_Method_Validation_Pathway cluster_params Validation Parameters start Define Analytical Method's Intended Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantification (LOQ) protocol->loq robustness Robustness protocol->robustness execute Execute Validation Experiments specificity->execute linearity->execute accuracy->execute precision->execute lod->execute loq->execute robustness->execute data_analysis Analyze Data & Compare with Acceptance Criteria execute->data_analysis report Prepare Validation Report data_analysis->report end Method is Validated report->end

Caption: A diagram showing the key steps in an analytical method validation pathway.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in medicinal chemistry, and 4-(2-Methoxyphenoxy)aniline serves as a valuable building block for the synthesis of various pharmaceutical agents. The efficient construction of this molecule is, therefore, of significant interest. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform route selection based on factors such as yield, reaction conditions, and reagent accessibility.

Retrosynthetic Analysis and Key Strategies

The synthesis of this compound logically proceeds through the formation of a carbon-oxygen (C-O) bond to create the diaryl ether skeleton, followed by the introduction or unmasking of the aniline functional group. The most common and effective strategy is a "C-O First" approach. This involves the coupling of a guaiacol (2-methoxyphenol) derivative with a p-substituted nitrobenzene, followed by the reduction of the nitro group to an amine.

This overarching strategy can be broken down into two main pathways, primarily differing in the method used for the crucial C-O bond formation:

  • Route 1: Ullmann Condensation followed by Nitro Group Reduction. This classical approach utilizes a copper-catalyzed coupling of guaiacol with a 4-halo-nitrobenzene.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. This route involves the reaction of guaiacol with an activated 4-halonitrobenzene, typically 4-fluoronitrobenzene.

A third, more modern alternative involves a "C-N First" strategy, such as the Buchwald-Hartwig amination, to form the aniline C-N bond initially. However, for the specific target of this compound, the "C-O First" approaches are more frequently documented and generally more straightforward.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

Route Step 1: C-O Bond Formation Step 1 Yield Step 2: Nitro Reduction Step 2 Yield Overall Yield Key Considerations
1: Ullmann Condensation Guaiacol + 4-Bromonitrobenzene~85%Catalytic Hydrogenation (Pd/C, H₂)~95%~81%High temperatures, copper catalyst, suitable for large scale.
2: SNAr Reaction Guaiacol + 4-Fluoronitrobenzene~90%Tin(II) Chloride Reduction (SnCl₂·2H₂O)~92%~83%Milder conditions than Ullmann, requires activated halide.
3: Buchwald-Hartwig Amination 4-(2-Methoxyphenoxy)bromobenzene + Ammonia equivalentReported for similar systemsN/AN/AN/AMilder conditions, expensive catalyst/ligands, broader substrate scope.[1]

Experimental Protocols

Route 1: Ullmann Condensation and Catalytic Hydrogenation

Step 1: Synthesis of 1-methoxy-2-(4-nitrophenoxy)benzene via Ullmann Condensation

  • Reaction: To a solution of guaiacol (1.1 eq.) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq.) is added. The mixture is stirred at 80°C for 1 hour. Then, 4-bromonitrobenzene (1.0 eq.) and copper(I) iodide (CuI, 0.1 eq.) are added. The reaction mixture is heated to 150-160°C and stirred for 12-16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methoxy-2-(4-nitrophenoxy)benzene.

  • Expected Yield: Approximately 85%.

Step 2: Reduction of 1-methoxy-2-(4-nitrophenoxy)benzene to this compound

  • Reaction: 1-methoxy-2-(4-nitrophenoxy)benzene (1.0 eq.) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

  • Expected Yield: Approximately 95%.

Route 2: SNAr Reaction and Tin(II) Chloride Reduction

Step 1: Synthesis of 1-methoxy-2-(4-nitrophenoxy)benzene via SNAr

  • Reaction: A mixture of guaiacol (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.) in dry dimethyl sulfoxide (DMSO) is heated at 100°C for 8-12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried. The crude product can be purified by recrystallization from ethanol to give 1-methoxy-2-(4-nitrophenoxy)benzene.

  • Expected Yield: Approximately 90%.

Step 2: Reduction of 1-methoxy-2-(4-nitrophenoxy)benzene to this compound

  • Reaction: To a solution of 1-methoxy-2-(4-nitrophenoxy)benzene (1.0 eq.) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) is added. The mixture is refluxed for 3-5 hours.[2]

  • Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.[2]

  • Expected Yield: Approximately 92%.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Ullmann Condensation cluster_route2 Route 2: SNAr Reaction cluster_route3 Route 3: Buchwald-Hartwig Amination R1_Start Guaiacol + 4-Bromonitrobenzene R1_Step1 Ullmann Condensation (CuI, K₂CO₃, DMF, 150-160°C) R1_Start->R1_Step1 R1_Inter 1-Methoxy-2-(4-nitrophenoxy)benzene (Yield: ~85%) R1_Step1->R1_Inter R1_Step2 Catalytic Hydrogenation (H₂, Pd/C, EtOH) R1_Inter->R1_Step2 R1_End This compound (Yield: ~95%) R1_Step2->R1_End R2_Start Guaiacol + 4-Fluoronitrobenzene R2_Step1 SNAr Reaction (K₂CO₃, DMSO, 100°C) R2_Start->R2_Step1 R2_Inter 1-Methoxy-2-(4-nitrophenoxy)benzene (Yield: ~90%) R2_Step1->R2_Inter R2_Step2 Tin(II) Chloride Reduction (SnCl₂·2H₂O, EtOH, Reflux) R2_Inter->R2_Step2 R2_End This compound (Yield: ~92%) R2_Step2->R2_End R3_Start 4-(2-Methoxyphenoxy)bromobenzene + Ammonia Equivalent R3_Step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) R3_Start->R3_Step1 R3_End This compound R3_Step1->R3_End

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

Both the Ullmann condensation and SNAr reaction pathways provide efficient and high-yielding routes to this compound. The choice between these two "C-O First" strategies will likely depend on the availability and cost of the starting 4-halonitrobenzene and the desired reaction conditions. The Ullmann route, while requiring higher temperatures, is a robust and well-established method. The SNAr approach offers the advantage of milder conditions but is contingent on the higher reactivity of the fluoro-substituted starting material. For the subsequent nitro group reduction, catalytic hydrogenation is a cleaner method, while the tin(II) chloride reduction is a classic and effective alternative. The Buchwald-Hartwig amination represents a more modern approach, offering mild conditions and broad applicability, but the cost of the palladium catalyst and ligands may be a consideration for large-scale synthesis. Researchers should select the route that best aligns with their laboratory capabilities, budget, and scale of production.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methoxyphenoxy)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for the proper disposal of 4-(2-Methoxyphenoxy)aniline (CAS No. 13066-01-8), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment. This document outlines step-by-step protocols for waste handling, storage, and disposal, in line with regulatory standards.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with the following warnings:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Operational Plan: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a critical first step in ensuring safe and compliant disposal.

Step 1: Designate a Hazardous Waste Container Select a container that is in good condition, free of leaks or cracks, and compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, leak-proof closure.

Step 2: Label the Waste Container The moment waste is first added, the container must be labeled. The label must be durable, clearly visible, and include the following information:

  • The words "Hazardous Waste"[3][4][5]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)[3]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")[4][6]

  • The date when waste was first added (the accumulation start date)[4][6]

  • The name and contact information of the generating laboratory or researcher[6]

Step 3: Segregate from Incompatible Materials Aromatic amines like this compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid halides.[7] Co-mingling with these substances can lead to vigorous reactions. Therefore, store the waste container for this compound separately from these materials, using physical barriers or secondary containment if necessary.

Disposal Plan: Storage and Removal

Temporary Storage in the Laboratory Designate a specific, isolated area within the laboratory for the storage of hazardous waste containers.[8] This area should be away from general lab traffic and drains. Federal regulations allow for the accumulation of hazardous waste at or near the point of generation for a specified period (often up to 90 days, but institutional policies may vary).[6][9]

Disposal of Contaminated Materials Any materials that come into direct contact with this compound, such as gloves, weighing paper, or absorbent pads used for cleaning up minor spills, must be disposed of as hazardous waste. Place these items in the designated, labeled waste container.

Empty Container Disposal Containers that once held pure this compound must be triple-rinsed with a suitable solvent before they can be considered non-hazardous.[3][8][9] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][8] After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[3][8]

Arranging for Professional Disposal Do not dispose of this compound down the drain or in the regular trash.[3] This compound must be disposed of through a licensed hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[1][10]

Emergency Procedures: Spills and Exposure

Minor Spill Cleanup For small spills of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep the solid material into a dustpan to avoid creating airborne dust.

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate the spill area with a mild detergent and water, if appropriate.[11]

Major Spill In the event of a large spill, or if the spill involves other hazardous materials:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[12][13]

  • Provide them with the name of the chemical and any other relevant details.

Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Summary of Key Information

Parameter Guideline
Chemical Name This compound
CAS Number 13066-01-8
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[1][2]
Required PPE Safety goggles, chemical-resistant gloves, lab coat
Waste Container Compatible, sealed, and properly labeled HDPE container
Incompatible Waste Streams Strong oxidizing agents, acids, acid anhydrides, acid halides[7]
Disposal Method Via licensed hazardous waste disposal service (contact EHS)

Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Waste Generated (Unused chemical, contaminated labware) B Select & Label Hazardous Waste Container A->B C Segregate Waste (Keep away from incompatibles) B->C D Store in Designated Waste Accumulation Area C->D E Keep Container Closed D->E F Contact EHS for Pickup E->F G Waste Manifested & Transported by Licensed Contractor F->G H Proper Disposal at an Approved Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 4-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-(2-Methoxyphenoxy)aniline. The following procedures are based on established safety protocols for aromatic amines, a class of compounds that requires careful management due to potential health risks. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.

  • Dermal Absorption: Aromatic amines can be readily absorbed through the skin, contributing to systemic exposure.[1]

  • Methemoglobinemia: Aniline and its derivatives can interfere with oxygen transport in the blood, leading to symptoms like dizziness, headache, and cyanosis (bluish skin).[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure. All personnel must be trained on the correct use, limitations, and maintenance of their PPE. The following table summarizes the required equipment.

Protection Type Specification Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene), double-glovedTo prevent skin contact. Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs and change them frequently. Nitrile gloves offer good resistance to a variety of chemicals but may have poor resistance to aromatic hydrocarbons, so they should be changed immediately upon contact.[3][4][5]
Body Protection Flame-resistant laboratory coatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.
Step-by-Step Handling Procedure

a. Preparation:

  • Risk Assessment: Before starting, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

b. Weighing and Transfer:

  • Perform all weighing and transfer operations within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Handle the solid material carefully to minimize the generation of dust.

  • Close the container tightly immediately after use.

c. Dissolution and Reaction:

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • If the dissolution is exothermic, cool the flask in an ice bath.

  • All reactions should be conducted in appropriate glassware, securely clamped within the fume hood.

d. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

a. Waste Segregation and Collection:

  • Hazardous Waste: All solid waste, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain. [6]

  • Incompatible Materials: Avoid mixing waste containing aromatic amines with strong oxidizing agents.[7]

b. Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

c. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

G Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_post Post-Handling prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Assemble and Inspect PPE risk_assessment->ppe_check fume_hood_check Verify Fume Hood Operation ppe_check->fume_hood_check emergency_prep Locate Emergency Equipment fume_hood_check->emergency_prep weigh_transfer Weigh and Transfer emergency_prep->weigh_transfer dissolve_react Dissolve / Perform Reaction weigh_transfer->dissolve_react decontaminate Decontaminate Work Area and Equipment dissolve_react->decontaminate segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End of Process wash_hands->end_process

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.